Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIWUICMRXOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724405 | |
| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-39-3 | |
| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Beyond the Scaffold: Decoding the Structure-Activity Relationship of Brominated Thiazoles
Topic: Structure-Activity Relationship of Brominated Thiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Halogen Advantage
In medicinal chemistry, the thiazole ring is more than a linker; it is a bioisostere for pyridine and a scaffold capable of diverse non-covalent interactions. The introduction of bromine into this heterocycle is not merely a lipophilic modification. It introduces a sigma-hole —a region of positive electrostatic potential opposite the C-Br bond—enabling specific halogen bonding interactions with protein carbonyls or histidine residues.
This guide dissects the Structure-Activity Relationship (SAR) of brominated thiazoles, moving beyond basic substitution patterns to analyze the electronic, steric, and quantum mechanical drivers of potency.
The Physicochemical Core: Why Bromine?
Before analyzing specific positions, we must establish the "Bromine Effect" on the thiazole core (pK_a ~ 2.5 for thiazole).
| Parameter | Effect of Bromination | Mechanistic Implication |
| Lipophilicity (LogP) | Increases by ~0.86 per Br atom | Enhances membrane permeability; increases non-specific hydrophobic binding. |
| Electronic (Hammett | +0.23 (Electron Withdrawing) | Lowers pK_a of the thiazole nitrogen; modulates hydrogen bond acceptor capability. |
| Steric Bulk (Van der Waals) | ~1.85 Å radius (vs 1.20 Å for H) | Induces conformational locking; fills hydrophobic pockets (e.g., kinase ATP gates). |
| Halogen Bonding | Strong | Forms linear R-Br···O=C interactions (160-180° angle); energy comparable to weak H-bonds (1-5 kcal/mol). |
Synthetic Access & Regioselectivity
Controlling the position of the bromine is the first step in SAR exploration. The thiazole ring exhibits distinct reactivity profiles at C2, C4, and C5.[1]
The Regioselectivity Map
-
C5 Position: The most nucleophilic carbon. Electrophilic aromatic substitution (EAS) with
or NBS occurs exclusively here first. -
C2 Position: The most acidic proton. Lithiation (n-BuLi) followed by an electrophile (e.g.,
) installs bromine here. -
C4 Position: Difficult to access via direct substitution. Usually established de novo via Hantzsch synthesis using
-bromoketones.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for accessing specific brominated isomers.
Caption: Decision tree for the regioselective synthesis of bromothiazole isomers based on electronic and steric properties.
Mechanistic SAR: The Position-Activity Matrix
Position C2: The Anchor
The C2 position is critical for target recognition.
-
Aminothiazoles (2-NH2): A privileged scaffold (e.g., Abafungin). Bromination at C5 of a 2-aminothiazole significantly increases antimicrobial activity by preventing metabolic oxidation of the C5-H.
-
SAR Insight: If the target pocket contains a glutamate or aspartate residue, a 2-amino group forms a salt bridge. A 2-bromo group, conversely, renders the ring lipophilic and allows for Suzuki coupling to extend the scaffold into solvent-exposed regions.
Position C4: The Steric Gate
Substituents here vector towards the "upper" region of many binding pockets (e.g., ATP binding sites in kinases).
-
Effect: A bromine at C4 is often too bulky if the pocket is tight. However, 4-(4-bromophenyl) groups are classic motifs. The para-bromine on the phenyl ring (distal to the thiazole) often engages in halogen bonding with backbone carbonyls deep in the pocket.
Position C5: The Halogen Bond Donor
This is the most potent position for exploiting the "sigma-hole."
-
Mechanism: In 2,4-substituted thiazoles, the C5 position is often solvent-exposed or facing a hydrophobic wall. Introducing a bromine here can displace high-energy water molecules (entropy gain) and form a halogen bond (enthalpy gain).
-
Case Study: In CDK inhibitors, 5-bromo substitution often improves potency 10-fold over 5-H or 5-Cl analogs due to the specific polarizability of bromine.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Amino-5-Bromothiazole
Rationale: This protocol uses NBS (N-Bromosuccinimide) which provides a controlled source of electrophilic bromine, avoiding the harsh oxidative conditions of elemental bromine.
Materials:
-
2-Aminothiazole (10 mmol)
-
N-Bromosuccinimide (NBS) (10.5 mmol)
-
Acetonitrile (ACN) (anhydrous, 50 mL)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-aminothiazole in anhydrous ACN in a round-bottom flask. Cool to 0°C in an ice bath. Why: Lower temperature improves regioselectivity for C5 over the exocyclic nitrogen.
-
Addition: Add NBS portion-wise over 15 minutes. Why: Exothermic control.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench: Pour mixture into ice-cold water (100 mL). The product often precipitates.
-
Isolation: Filter the solid. If no precipitate, extract with EtOAc (3x), wash with brine, dry over
. -
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: 85-92%.
-
Validation: ^1H NMR (DMSO-d6) shows loss of C5 proton signal (~7.0 ppm).
-
Protocol B: Biological Validation (MIC Assay)
Rationale: To quantify the SAR effect of bromination on antimicrobial potency.
-
Preparation: Dissolve brominated thiazole derivatives in DMSO (Stock 10 mM).
-
Inoculum: Prepare standardized bacterial suspension (
CFU/mL) of S. aureus (ATCC 29213). -
Dosing: Serial dilute compounds in 96-well plates (Range: 100
M to 0.19 M). -
Incubation: 37°C for 24 hours.
-
Readout: Measure OD600. The MIC is the lowest concentration with no visible growth.
-
Control: Compare 2-amino-thiazole (unsubstituted) vs. 2-amino-5-bromothiazole. Expect a 2-4 fold reduction in MIC for the brominated analog due to increased lipophilicity and metabolic stability.
-
Visualization: SAR Logic Map
The following diagram summarizes the interaction types available at each position of the brominated thiazole core.
Caption: Functional map of the thiazole scaffold highlighting the specific role of bromine at C5 (Sigma-hole/Metabolic stability).
References
-
Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Journal of Organic Chemistry. (2017).
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. (2013).
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. Molecules. (2021).[2]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry. (2020).
-
2-Amino-5-bromothiazole: Properties and Synthesis. ChemicalBook.
Sources
Methodological & Application
High-Purity Isolation of Thiazole Carboxylate Esters: A Strategic HPLC Protocol
Abstract
Thiazole carboxylate esters are critical pharmacophores in medicinal chemistry, serving as intermediates for epothilone analogs, tiazofurin derivatives, and various antimicrobial agents. Their purification presents a unique set of challenges: the basicity of the thiazole nitrogen often leads to peak tailing, while the ester moiety requires protection from hydrolytic degradation during processing. This guide provides a self-validating HPLC protocol for the purification of thiazole carboxylate esters, emphasizing the separation of Hantzsch synthesis byproducts and regioisomers.
Introduction & Physicochemical Profiling[1][2]
The Target Molecule
Thiazole carboxylate esters (e.g., Ethyl 2-methylthiazole-4-carboxylate) possess a dual nature:
-
Thiazole Ring: Aromatic and weakly basic (pKa ~2.5 for the ring nitrogen). It acts as a hydrogen bond acceptor, making it prone to silanol interactions on silica-based columns.
-
Carboxylate Ester: Lipophilic but susceptible to hydrolysis under strongly acidic (pH < 1) or basic (pH > 8) conditions.
The Purification Challenge
The primary synthesis route, the Hantzsch Thiazole Synthesis , involves the condensation of thioamides with
-
Unreacted Thioamides: Highly polar, early eluting.
- -Halo Ketone/Ester residues: Potential alkylating agents (genotoxic impurities).
-
Regioisomers: 2-imino-2,3-dihydrothiazoles (kinetic products) vs. 2-aminothiazoles (thermodynamic products).
-
Hydrolysis Byproducts: Thiazole carboxylic acids (highly polar).
Method Development Strategy
Stationary Phase Selection
For thiazole esters, a C18 (Octadecyl) column with high surface coverage and end-capping is the gold standard.
-
Why? The end-capping minimizes free silanol groups, preventing the "tailing" caused by the interaction between the basic thiazole nitrogen and acidic silanols.
-
Alternative: If the thiazole is highly substituted with aromatic rings (e.g., phenyl-thiazoles), a Phenyl-Hexyl column can offer superior selectivity via
interactions.
Mobile Phase Chemistry
-
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for aromatic heterocycles.
-
Solvent A (Aqueous): Water + 0.1% Formic Acid (pH ~2.7).
-
Mechanism: The acidic pH ensures the thiazole nitrogen is fully protonated (
). This prevents the "on-off" secondary interaction with silanols, resulting in symmetrical peaks. -
Safety: pH 2.7 is mild enough to preserve the ester linkage during the run time. Avoid Phosphate buffers if MS detection or preparative isolation (salt removal) is intended.
-
Visualized Workflows
Purification Logic Flow
The following diagram illustrates the decision-making process for selecting the optimal purification route based on crude sample characteristics.
Caption: Decision matrix for optimizing thiazole ester separation, addressing common issues like tailing and co-elution.
Detailed Experimental Protocol
Reagents & Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred for scouting).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
Detection: UV-Vis Diode Array (DAD). Monitor 254 nm (general) and 280-320 nm (specific for conjugated thiazoles).
Analytical Scouting Method (Standard Operating Procedure)
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 30°C | Improves mass transfer; avoids ester hydrolysis at high T. |
| Injection | 5-10 µL | Prevent column overload during scouting. |
| Gradient | 0 min: 5% B15 min: 95% B20 min: 95% B20.1 min: 5% B | Full range scan to elute polar thioamides (early) and lipophilic esters (late). |
| Run Time | 25 mins | Includes re-equilibration. |
Preparative Scale-Up Protocol
Once the analytical method confirms purity profile:
-
Loading Calculation: For a 21.2 mm ID Prep column, scale flow rate to ~20 mL/min. Load =
. -
Focused Gradient: Instead of 5-95%, use a shallow gradient centered on the product peak.
-
Example: If product elutes at 50% B, run gradient 35%
65% B over 15 minutes.
-
-
Fraction Collection: Trigger by threshold (e.g., 10 mAU) or slope.
-
Post-Run Processing:
-
Critical Step: Do not leave fractions in acidic mobile phase for >24 hours.
-
Removal: Rotovap ACN at <40°C, then lyophilize the aqueous residue to remove water and formic acid.
-
Case Study Data: Separation of Hantzsch Byproducts
The following table summarizes typical retention behaviors observed when purifying Ethyl 2-methylthiazole-4-carboxylate from a crude reaction mixture.
| Compound | Structure Type | Retention Time (min)* | Relative Polarity | UV Max (nm) |
| Thioacetamide | Starting Material | 1.2 | High | 210, 260 |
| Thiazole Acid | Hydrolysis Product | 3.5 | Moderate | 250 |
| Target Ester | Product | 8.4 | Low | 254 |
| Bis-thiazole | Dimer Impurity | 12.1 | Very Low | 280 |
*Data based on ZORBAX SB-C18, Gradient 10-60% ACN in 15 min.
Troubleshooting & Optimization
Peak Tailing (Asymmetry > 1.2)
-
Cause: Residual silanols interacting with the thiazole nitrogen.
-
Solution:
-
Ensure pH is < 3.0 (Formic acid is usually sufficient).
-
Add "sacrificial base": 10 mM Triethylamine (TEA) or Ammonium Acetate to the mobile phase (blocks silanols). Note: TEA is not MS compatible.
-
Sample Instability
-
Observation: New peaks appear in re-injected fractions.
-
Cause: Ester hydrolysis in the autosampler.
-
Solution: Keep autosampler at 4°C. Dilute samples in 50:50 ACN:Water rather than pure acidic buffer.
References
-
SIELC Technologies. "Separation of Thiazole on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link][1]
-
Kamkhede, D.B., et al. "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." International Journal of Scientific & Technology Research, vol. 4, no. 9, 2015. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 329763378, Ethyl 2-methylthiazole-4-carboxylate." PubChem. Available at: [Link]
-
American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review, 2017. Available at: [Link]
-
Głowacki, R., et al. "Simultaneous determination of thiazolidine-4-carboxylic acid derivatives by HPLC-UV." Scientific Reports, 2023. Available at: [Link]
Sources
Application Note: Single Crystal X-Ray Diffraction (SCXRD) of Thiazole-Based Therapeutics
Executive Summary
Thiazole rings are ubiquitous pharmacophores in modern medicinal chemistry (e.g., Ritonavir, Dasatinib, Epothilones) due to their ability to modulate lipophilicity and engage in specific hydrogen bonding and
-
Crystallization: Thiazoles often exhibit high conformational flexibility and solubility-limited polymorphism.
-
Absolute Configuration: Determining chirality in light-atom (C, H, N, O, S) molecules requires precise exploitation of sulfur’s anomalous scattering.[1]
-
Refinement: The thiazole ring is prone to 180° rotational disorder ("flip disorder") due to the similar electron densities of Sulfur and Nitrogen, leading to incorrect structural assignments if not modeled rigorously.
This guide provides a validated workflow to overcome these barriers, ensuring data quality sufficient for FDA submissions and patent protection.
Part 1: Pre-Crystallization Strategy & Solvent Selection
Thiazoles are often lipophilic but possess polar H-bond acceptors (N) and donors (if functionalized). The goal is to slow the nucleation rate to allow orderly packing of the sulfur atoms, which often drive the lattice energy via
Solvent System Selection Table
Do not rely on standard "screen kits." Use these focused systems for thiazoles.
| Solvent System | Method | Rationale for Thiazoles |
| Methanol / Water | Slow Evaporation / Anti-solvent | Top Choice. Water acts as an anti-solvent. Thiazoles often form hydrates which stabilize the lattice. |
| Ethanol / Dioxane | Vapor Diffusion | Dioxane disrupts strong intermolecular H-bonds, allowing new packing motifs. Good for peptidomimetics. |
| Acetonitrile (ACN) | Slow Cooling | ACN dipole interacts well with the thiazole nitrogen, often yielding anhydrous forms. |
| NMP / Water | Liquid Diffusion | N-methyl-2-pyrrolidone (NMP) solubilizes highly planar/insoluble thiazole cores (e.g., fused systems). |
Workflow Visualization: Crystallization Decision Tree
Figure 1: Decision matrix for selecting crystallization techniques based on thiazole solubility profiles.
Part 2: Data Collection Protocols
The Radiation Source Debate: Cu vs. Mo
For thiazole drugs, Copper (Cu K
-
Mechanism: The anomalous scattering signal (
) of Sulfur is ~0.56e at Cu wavelength (1.54 Å) vs only ~0.24e at Mo wavelength (0.71 Å). -
Impact: Using Mo radiation on a pure S/C/H/N compound often results in a Flack parameter with high standard uncertainty (e.g., 0.1 ± 0.3), making chiral assignment impossible. Cu radiation yields precise Flack parameters (e.g., 0.0 ± 0.05).
Instrument Configuration Table
| Parameter | Setting | Reasoning |
| Temperature | 100 K (Strict) | Thiazole rings have low barriers to rotation. Room temp data causes high thermal motion, masking disorder. |
| Source | Cu K | Maximizes Sulfur anomalous signal for absolute structure determination. |
| Detector Distance | 40–50 mm | Balance between resolution (0.8 Å min) and resolving overlapping spots. |
| Exposure Time | 10–60 s/frame | Sulfur compounds diffract weakly compared to metals; longer exposure ensures high |
| Strategy | Complete Sphere | Collect full redundancy (multiplicity > 4) to accurately measure weak anomalous differences ( |
Part 3: Structure Solution & Refinement (The "Thiazole Flip")
The most common error in thiazole crystallography is misassigning the Nitrogen and Sulfur positions, or failing to model the 180° rotational disorder.
Diagnostic Signs of Disorder[2][3]
-
Thermal Ellipsoids: If the S atom has a "cigar-shaped" ellipsoid or the C-S bond lengths are physically unrealistic (e.g., < 1.6 Å or > 1.8 Å), the ring is likely disordered.
-
Residual Density: Significant Q-peaks (electron density peaks) appearing near the ring atoms in the difference map.
Refinement Protocol (SHELXL)
Step 1: Identification Solve the structure (using XT or SHELXT). If the R-factor stalls at ~10-15%, check the thiazole ring.
Step 2: Modeling the Flip If the ring is disordered (e.g., 80% orientation A, 20% orientation B), you must split the atoms.
-
SHELX Instruction Block:
Step 3: Restraints (Crucial) Because the minor component (PART 2) often has weak density, it will not refine stably without geometric restraints.
-
SAME: Use the geometry of the major component to restrain the minor component.
-
SIMU/DELU: Restrain the thermal parameters of overlapping atoms to be similar.
-
FVAR: Link the occupancy. Assign variable 2 (e.g., 21.00000) to PART 1 and (1-21.00000) to PART 2.
Refinement Logic Diagram
Figure 2: Logic flow for refining disordered thiazole structures and validating absolute configuration.
Part 4: Data Reporting & Validation
For drug development (IND/NDA), data integrity is paramount.
-
CheckCIF: Upload the .cif and .fcf files to the IUCr CheckCIF server.
-
Absolute Structure: Explicitly state the Flack parameter (x) or Parsons quotient (P2).
-
Acceptable:
(Confident assignment). -
Ambiguous:
(Data too weak or racemic twin).
-
-
CCDC Deposition: Pre-deposit to CCDC to get a deposition number before manuscript/patent submission.
References
-
Parsons, S., & Flack, H. D. (2004). Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A, 60(s1), s61.
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[7]
-
Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. (Referenced for PART and SAME command usage).
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of Crystal Structure Data.
-
Yang, C., & Pflugrath, J. W. (2001). Applications of anomalous scattering from S atoms for improved phasing of protein diffraction data collected at Cu Kalpha wavelength.[8] Acta Crystallographica Section D, 57(10), 1480-1490.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. youtube.com [youtube.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Applications of anomalous scattering from S atoms for improved phasing of protein diffraction data collected at Cu Kalpha wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Molecular Docking of Thiazole Scaffolds: From Tautomer Generation to Interaction Profiling
Abstract & Scope
Thiazole derivatives represent a privileged scaffold in medicinal chemistry, acting as bioisosteres for various aromatic rings and providing critical hydrogen-bonding capabilities via the nitrogen acceptor and sulfur atom.[1] However, their specific electronic properties—particularly the tautomerism of 2-aminothiazoles and the aromaticity of the ring—pose unique challenges in in silico modeling.
This guide details a validated protocol for docking thiazole derivatives against kinase targets (specifically EGFR) and bacterial DNA Gyrase, focusing on tautomeric state enumeration , pi-stacking optimization , and RMSD-based validation .
Pre-Processing: The Foundation of Accuracy
Ligand Preparation (The Thiazole Challenge)
Expert Insight: The most common failure mode in docking thiazoles is neglecting tautomerism. 2-aminothiazoles can exist in amino (–NH2) or imino (=NH) forms. The imino form often dominates in solution but the amino form is frequently the bioactive conformer in kinase hinge binding.
Protocol:
-
Structure Generation: Draw 2D structures using ChemDraw or equivalent.
-
3D Conversion & Tautomer Enumeration:
-
Use tools like LigPrep (Schrödinger) or Avogadro (Open Source).
-
Critical Step: Generate all possible tautomers and ionization states at pH 7.0 ± 2.0.
-
Why? A specific tautomer may be required to form the critical hydrogen bond with the "hinge region" of kinase targets (e.g., Met793 in EGFR).
-
-
Geometry Optimization:
-
Minimize energy using the MMFF94 or OPLS3e force field.
-
Ensure the thiazole ring is strictly planar.
-
Protein Preparation
Target Selection: For this protocol, we utilize EGFR (PDB: 1M17) and DNA Gyrase B (PDB: 1AJ6) as reference systems due to their high-resolution crystal structures bound with analogous heterocyclic inhibitors.
Protocol:
-
PDB Retrieval: Download the biological assembly from the RCSB PDB.
-
Cleanup:
-
Remove all water molecules except those bridging the ligand and protein (check electron density maps if available).
-
Remove co-factors (unless essential for structural integrity, e.g., Mg2+).
-
-
Protonation:
-
Add polar hydrogens.[2]
-
Assign Kollman united atom charges (for AutoDock) or partial charges via Gasteiger method.
-
Crucial: Check the protonation state of Histidine residues in the active site; they may need to be flipped to accommodate the thiazole nitrogen.
-
The Docking Workflow (Graphviz Visualization)
The following diagram outlines the decision matrix for the docking experiment, specifically highlighting the validation loop.
Figure 1: Validated workflow for thiazole docking. Note the feedback loops from Validation; failure often requires re-examining ligand tautomers or grid box dimensions.
Experimental Protocol: Step-by-Step
Grid Generation (Defining the Search Space)
To ensure the docking algorithm explores the correct pocket, we define a "Grid Box."
-
Software: AutoDock Tools (ADT) / PyRx / Vina.
-
Center: Calculate the geometric center of the co-crystallized ligand (e.g., Erlotinib in 1M17).
-
Dimensions:
-
X, Y, Z: 22 Å x 22 Å x 22 Å (Standard).
-
Expert Note: Ensure the box is large enough to accommodate the full rotation of the thiazole substituents but small enough to minimize search noise.
-
-
Spacing: 0.375 Å (standard) or 1.0 Å (Vina).
Execution & Algorithm Settings
-
Exhaustiveness: Set to 8 (default) or 32 (high precision). For thiazoles with rotatable phenyl/alkyl chains, higher exhaustiveness is required to find the global minimum.
-
Scoring Function: Vina Scoring (empirical) or GoldScore (force-field based).
Validation: The "Self-Validating" System
Before analyzing new compounds, you must redock the native ligand (Self-Docking).
-
Extract the ligand (e.g., Erlotinib) from the PDB.
-
Prepare it exactly as you did your thiazole derivatives.
-
Dock it back into the protein.[3]
-
Calculate RMSD: Overlay the docked pose with the crystal pose.
Data Analysis & Interaction Profiling[7]
Thiazole derivatives bind through specific pharmacophoric features. Your analysis must quantify these.
Key Interactions to Monitor
| Interaction Type | Thiazole Feature | Target Residue (Example: EGFR) | Significance |
| H-Bond Acceptor | Thiazole Nitrogen (N3) | Met793 (Hinge Region) | Critical: Mimics ATP adenine ring binding. |
| Pi-Pi Stacking | Thiazole Ring (Aromatic) | Phe723 / Phe856 | Stabilizes the core scaffold. |
| H-Bond Donor | 2-Amino Group (if present) | Glu762 / Met793 | Anchors the ligand; dependent on tautomer. |
| Hydrophobic | Substituents (Phenyl/Alkyl) | Val726 / Leu844 | Increases binding affinity (VDW forces). |
Visualization of Signaling/Interaction Pathway
The following diagram illustrates the mechanistic interaction of a thiazole inhibitor within the EGFR kinase domain.
Figure 2: Interaction map showing the critical H-bond anchor at Met793 and Pi-stacking stabilization typical of thiazole-EGFR complexes.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Molecular Docking of 5,6-Dichlorobenzo[d]thiazole-Based Ligands Targeting EGFR. BenchChem Application Library. Link
-
Moustafa, A. A., et al. (2023).[6][7] Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors.[8] Scientific Reports/NIH. Link
-
Perli, K. K. (2025).[6][9] Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry.[9] Link
-
Al-Wahaibi, L. H., et al. (2023).[7] Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives. Molecules (MDPI). Link
-
ResearchGate Community. (2021). Validation of molecular docking protocol: RMSD threshold discussions.Link
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Advanced Thiazole Synthesis
Topic: Alternative Catalysts for Thiazole Ring Formation
Status: Operational | Tier: Level 3 (Senior Research Support)
Welcome to the Thiazole Synthesis Hub
User Problem: "The Hantzsch synthesis is failing due to lachrymatory intermediates (
Our Solution: This guide moves beyond the 1887 Hantzsch method. We provide validated protocols for Iodine-mediated oxidative cyclization , Copper-catalyzed C-H activation , and Visible-light photocatalysis .
Module 1: The "Green" Workhorse (Metal-Free)
System: Iodine (
) / DMSO Oxidative Cyclization
Best For: Avoiding toxic
The Logic: Instead of starting with a pre-halogenated ketone (unstable/toxic), this method generates the reactive iodonium intermediate in situ from a simple ketone. DMSO acts as the oxidant to regenerate iodine, making the process catalytic in optimal conditions, though often run stoichiometrically for speed.
Standard Operating Procedure (SOP-01):
-
Substrates: Acetophenone derivative (1.0 equiv), Thiourea (2.0 equiv).
-
Catalyst/Reagent: Molecular Iodine (
) (1.0 equiv). -
Solvent: DMSO (acts as solvent and oxidant).
-
Conditions: 100°C for 2–4 hours.
Step-by-Step Protocol:
-
Charge: In a round-bottom flask, dissolve the ketone (e.g., 1 mmol) and thiourea (2 mmol) in DMSO (3 mL).
-
Initiate: Add molecular iodine (
, 1 mmol) in one portion. The solution will turn dark brown. -
Heat: Stir at 100°C.
-
Checkpoint: Monitor TLC. The iodine color usually fades to orange/yellow as the reaction proceeds.
-
-
Quench: Cool to room temperature. Add saturated aqueous
(sodium thiosulfate) to quench unreacted iodine (color changes from brown/yellow to clear/white precipitate). -
Workup: Extract with ethyl acetate. Wash with water (to remove DMSO) and brine.
-
Purify: Recrystallize from ethanol or flash chromatography.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete oxidation of the intermediate. | Ensure temperature reaches 100°C. If using <1 equiv |
| Product is Sticky/Oil | Residual DMSO trapped in the lattice. | Perform an extensive water wash (3x) during workup or lyophilize. |
| Dark Impurities | Polymerization of thiourea. | Do not exceed 110°C. Add thiourea in two portions (0 min and 60 min). |
Module 2: The Precision Tool (C-H Activation)
System: Copper-Catalyzed [3+1+1] Condensation
Best For: Constructing thiazoles from "non-traditional" fragments (Oximes + Anhydrides + KSCN); high functional group tolerance.
The Logic:
This method bypasses ketones entirely. It uses a Copper(I) catalyst to activate vinyl
Standard Operating Procedure (SOP-02):
-
Substrates: Oxime acetate (0.5 mmol), KSCN (1.0 mmol).
-
Catalyst: CuI (10 mol %).
-
Solvent: Toluene or DMSO.
-
Conditions: 100–120°C under Air (balloon).
Step-by-Step Protocol:
-
Prepare: Combine oxime acetate and Potassium Thiocyanate (KSCN) in a dried tube.
-
Catalyze: Add CuI (10 mol %).
-
Solvent: Add anhydrous Toluene (2 mL).
-
Atmosphere: The reaction requires an oxidant.[3][4] Connect an air balloon or leave open to air with a drying tube.
-
Heat: Stir vigorously at 120°C for 12 hours.
-
Filter: Cool and filter through a Celite pad to remove copper salts.
Visualizing the Workflow (Graphviz):
Caption: Workflow for Cu-catalyzed [3+1+1] thiazole assembly. Note the requirement for aerobic conditions.
Module 3: The Green Frontier (Photocatalysis)
System: Visible Light-Mediated Synthesis
Best For: Thermally unstable substrates; "Green Chemistry" compliance.[5][6]
The Logic: Recent advances (e.g., Org.[1][2][3][4][7][8][9][10][11][12][13] Lett. 2025) utilize visible light (Blue LEDs) to mediate the reaction between benzothioamides and sulfoxonium ylides. This avoids high heat and heavy metals.[4] The benzothioamide acts as both a reactant and an organocatalyst, absorbing light to drive the radical cyclization.
Standard Operating Procedure (SOP-03):
-
Substrates: Thioamide + Sulfoxonium Ylide.[2]
-
Catalyst: None (Self-catalyzed) or Eosin Y (if using different coupling partners).
-
Light Source: 3W or 5W Blue LED (
nm). -
Solvent: Ethanol or Acetonitrile.
Critical Troubleshooting (Photocatalysis):
-
Q: The reaction is sluggish.
-
A: Check the "Path Length." If using a large flask, light penetration is poor. Use narrow vials or flow chemistry tubing wrapped around the light source.
-
-
Q: Substrate degradation.
-
A: Ensure a fan is cooling the reaction setup. LEDs generate heat; the reaction should remain at Room Temp (25°C).
-
Comparison Matrix: Selecting Your Catalyst
| Feature | Iodine ( | Copper (CuI) | Visible Light |
| Primary Advantage | Cheap, Scalable, Metal-Free | High Regioselectivity, Novel Bond Formation | Mildest Conditions (RT) |
| Key Limitation | Requires stoichiometric oxidant (DMSO) | Requires Copper removal (purification) | Scale-up is difficult (light penetration) |
| Substrate Scope | Ketones + Thioureas | Oximes + Anhydrides | Thioamides + Ylides |
| Reaction Temp | 100°C | 120°C | 25°C |
Decision Tree: Which Method Should I Use?
Caption: Logic flow for selecting the optimal catalytic system based on substrate stability and availability.
References
-
Iodine-Mediated Synthesis
- Zhao, J., et al. (2021).
-
Copper-Catalyzed Synthesis
-
Photocatalysis (Visible Light)
-
General Thiazole Reviews
- Thiazole Synthesis. Organic Chemistry Portal.
Sources
- 1. Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions [organic-chemistry.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Eosin Y-catalyzed visible-light-mediated aerobic oxidative cyclization of N,N-dimethylanilines with maleimides [beilstein-journals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Oxidative Cross-Dehydrogenative Coupling/Oxidative Cycloaddition: Synthesis of 4-Acyl-1,2,3-Triazoles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Current Status: Operational Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PUR-BR-HET-001
Introduction
Brominated heterocycles (e.g., bromo-indoles, -pyridines, -thiophenes) are the workhorses of modern medicinal chemistry, serving as critical electrophiles for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1] However, their purification presents a "unholy trinity" of challenges: chemical instability (protodebromination), poor solubility ("brick dust" properties), and regioisomeric similarity .[1]
This guide moves beyond standard textbook advice. It addresses the specific failure modes encountered when purifying these sensitive scaffolds and provides self-validating protocols to ensure material integrity.
Module 1: The "Vanishing Bromine" Phenomenon
Symptom: Your crude LCMS shows a clean mono-bromo product. After silica gel chromatography, the isolated material is a mixture of the product and the de-brominated parent heterocycle, or the column turns purple/black.
Root Cause Analysis
Silica gel (
-
Acid Catalysis: Electron-rich heterocycles (e.g., indoles, pyrroles, thiophenes) are susceptible to acid-catalyzed protonation at the carbon bearing the bromine.[1]
-
Ipso-Substitution: The resulting intermediate undergoes nucleophilic attack (often by trace water or the silica surface itself), leading to the loss of
or , effectively replacing the bromine with hydrogen (protodebromination).
Troubleshooting Protocol: Surface Passivation
The Fix: Neutralize the stationary phase before the compound touches it.
Step-by-Step Protocol:
-
Select Solvent: Choose your elution solvent (e.g., 10% EtOAc/Hexanes).[1]
-
The Additive: Add 1% v/v Triethylamine (TEA) to the solvent system.
-
The Slurry: Slurry your silica gel in this TEA-spiked solvent.
-
The Flush: Pour the column and flush with 2 column volumes (CV) of the TEA-solvent.
-
Validation Check: The eluate pH should be basic (check with pH paper).
-
-
The Run: Run your purification using the TEA-spiked solvent.
-
Note: TEA is volatile; it can be removed on the rotovap, but trace amounts prevent decomposition during concentration.
-
Alternative: Use Basic Alumina (Activity Grade III) .[1]
-
Why? Alumina lacks the acidic protons of silica.
-
When? Use this for highly acid-sensitive substrates (e.g., 3-bromoindoles) where TEA passivation is insufficient.[1]
Module 2: The "Brick Dust" Challenge (Solubility)
Symptom: The compound is insoluble in DCM, EtOAc, or Hexanes.[1] Loading it as a liquid requires massive volumes of solvent, destroying band resolution.[1]
Root Cause Analysis
Fused brominated heterocycles (e.g., bromocarbazoles, bromoquinolines) exhibit strong
Troubleshooting Protocol: Dry Loading & DCVC
The Fix: Do not attempt liquid loading. Use "Dry Loading" on Celite or Silica.
Workflow Visualization:
Caption: Decision matrix for sample loading. Use Celite 545 for dry loading to prevent back-pressure issues common with silica dry loading.
Advanced Technique: Dry Column Vacuum Chromatography (DCVC) For >5g scales of insoluble material, standard flash chromatography fails.[1]
-
Apparatus: Sintered glass funnel packed with TLC-grade silica (finer mesh).
-
Loading: Dry load the compound on Celite and spread evenly on top.
-
Elution: Apply vacuum to the bottom stem. Add solvent fractions (gradient) to the top. Suck the solvent dry between every fraction.
-
Why it works: The "suck dry" step resets the equilibrium, allowing high resolution even for "brick dust" compounds.
Module 3: Separation of Regioisomers (The "Twin Peaks")
Symptom: 2-bromo and 3-bromo isomers co-elute or show a "figure-8" overlap on TLC.
Root Cause Analysis
Bromine is lipophilic and non-polar. Moving it one position on a ring often changes the dipole moment only slightly, making adsorption differences on silica negligible.
Troubleshooting Protocol: Orthogonality
The Fix: Change the mechanism of separation.
| Technique | Mechanism | Best For |
| Recrystallization | Lattice Packing Energy | Isomers with different symmetry (e.g., para vs ortho). Try Acetonitrile or Ethanol . |
| Reverse Phase (C18) | Hydrophobicity | Isomers where Br placement affects water solubility/logP.[1] |
| Amine-Silica | H-Bonding / Dipole | Isomers with N-H bonds (e.g., indoles/pyrazoles).[1] |
| SFC (Supercritical Fluid) | Chiral/Achiral interaction | The "Gold Standard" for difficult regioisomers. |
The "Silver Bullet" (AgNO3 Impregnated Silica):
-
Concept: Silver ions (
) form reversible -complexes with double bonds. -
Application: If your heterocycle has accessible
-electrons (e.g., thiophenes), the isomer with less steric hindrance around the -system will bind tighter to the silver. -
Preparation: Dissolve 10% w/w
in Acetonitrile, mix with silica, rotovap to dryness (in the dark). Pack column.
FAQs: Rapid Response
Q: My brominated compound turned green/brown after sitting on the bench. Is it ruined? A: Likely superficial oxidation. Brominated heterocycles can form radical cations under light (photolytic cleavage of C-Br).
-
Diagnostic: Run a TLC.[2][3][4][5] If the main spot is still there, it's likely <1% impurity causing the color.
-
Prevention:[1] Wrap all flasks in aluminum foil. Store under Argon at -20°C.
Q: I can't see my compound on TLC. It doesn't UV active?
A: Bromine is a "heavy atom" and can sometimes quench fluorescence (Heavy Atom Effect), or the absorption
-
Fix: Don't rely on 254 nm. Use Iodine Stain (general) or KMnO4 (oxidizable groups).[1] For nitrogen heterocycles, Dragendorff’s reagent is specific.[1]
Q: Can I distill my brominated intermediate? A: Risky. High temperatures promote homolytic cleavage of the C-Br bond.
-
Recommendation: Use Sublimation under high vacuum for small, stable molecules.[1] Otherwise, rely on crystallization.[1]
References
-
Stabilization of Acid-Sensitive Compounds
- Title: Purification of acid-sensitive compounds using triethylamine-tre
- Source:Journal of Chemical Education / Common Organic Chemistry Practice.
- Context: Standard protocol for preventing protodebromin
-
Link:[1]
-
Dry Column Vacuum Chromatography (DCVC)
-
Regioselective Bromination & Purification
-
Silver Nitrate Chromatography
Sources
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. acs.figshare.com [acs.figshare.com]
Technical Support Center: Synthesis of Methyl Thiazole-4-Carboxylates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions in Hantzsch Thiazole Synthesis
Executive Summary & Reaction Logic
Welcome to the technical support hub for thiazole synthesis. This guide addresses the synthesis of methyl thiazole-4-carboxylates via the Hantzsch Thiazole Synthesis .
The Core Chemistry: The synthesis typically involves the condensation of a thioamide (1) with methyl bromopyruvate (2) (or methyl 3-bromo-2-oxopropanoate).
-
Step 1 (S-Alkylation): The sulfur atom of the thioamide performs an
attack on the -haloketone, displacing bromide. -
Step 2 (Cyclodehydration): The nitrogen atom attacks the ketone carbonyl, forming a hydroxythiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.
While generally robust, this pathway is susceptible to three primary failure modes: oxidative dimerization of the starting thioamide, incomplete dehydration (the "hydroxy trap"), and solvolysis (transesterification).
Diagnostic Visualization: The Reaction & Failure Matrix
The following diagram illustrates the primary reaction pathway (Green) and the critical side-reaction diversion points (Red).
Figure 1: Mechanistic pathway of Hantzsch synthesis showing the critical 'Hydroxy Trap' and oxidative diversion routes.
Troubleshooting Guides (Q&A Format)
Module A: The "Stalled" Intermediate (Incomplete Cyclization)
User Question: My LC-MS shows a peak with Mass M+18, and the NMR shows aliphatic protons where the aromatic thiazole proton should be. The yield is good, but the product is wrong. What happened?
Technical Diagnosis: You have isolated the 4-hydroxy-2-thiazoline intermediate . In the Hantzsch mechanism, the cyclization forms a non-aromatic alcohol first. The final step—elimination of water (aromatization)—is thermodynamically favorable but kinetically slow if the reaction temperature is too low or if acid catalysis is insufficient [1].
Corrective Protocol:
-
Force Dehydration: Do not discard the product. Dissolve the intermediate in an anhydrous solvent (DCM or Toluene).
-
Add Scavenger: Add 1.1 equivalents of Trifluoroacetic Anhydride (TFAA) or a catalytic amount of p-TsOH with molecular sieves.
-
Reflux: Heat the mixture. The TFAA activates the hydroxyl group, making it a better leaving group, instantly driving aromatization.
Module B: The "Disappearing" Thioamide (Oxidative Dimerization)
User Question: I added stoichiometric amounts of reagents, but I have a large amount of unreacted bromopyruvate left. The thioamide seems to have vanished or formed a white insoluble solid that isn't my product.
Technical Diagnosis: Your thioamide underwent oxidative dimerization to form a 1,2,4-thiadiazole (Hector's base derivative) [2]. Thioamides are prone to oxidation (loss of H2S/electrons) in the presence of air, mild oxidants, or even in DMSO. This consumes the thioamide before it can react with the bromopyruvate.
Corrective Protocol:
-
Degas Solvents: Ensure your solvent (usually EtOH or MeOH) is degassed and the reaction is run under Nitrogen/Argon.
-
Avoid DMSO: Do not use DMSO as a cosolvent unless absolutely necessary, as it can act as an oxidant for thioamides.
-
Check Reagent Quality: If the thioamide is old, recrystallize it. Pre-existing dimers act as seeds for further precipitation.
Module C: The "Wrong Ester" (Transesterification)
User Question: I am synthesizing methyl thiazole-4-carboxylate. The NMR looks perfect, but the Mass Spec shows M+14 (Ethyl instead of Methyl). I used Ethanol as the solvent.
Technical Diagnosis: You fell victim to acid-catalyzed transesterification . The Hantzsch reaction generates HBr as a byproduct. In refluxing ethanol, HBr catalyzes the exchange of the methoxy group (from your bromopyruvate) with the ethoxy group (from the solvent) [3].
Corrective Protocol:
-
Match the Solvent: If your target is a Methyl ester, you MUST use Methanol . If your target is an Ethyl ester, use Ethanol.
-
Aprotic Alternative: If solubility allows, use 1,2-Dimethoxyethane (DME) or THF. These aprotic solvents prevent transesterification entirely.
Data Reference: Solvent & Reagent Compatibility
| Parameter | Recommendation | Risk Factor |
| Solvent | Methanol (Anhydrous) | Best for Methyl Esters. Prevents transesterification. |
| Solvent | Ethanol | HIGH RISK. Causes Methyl |
| Solvent | DMF/DMSO | MODERATE RISK. Can oxidize thioamides to thiadiazoles. |
| Temperature | Reflux (60-80°C) | Essential. Room temp often stops at hydroxythiazoline. |
| Base | NaHCO3 (Workup) | Neutralize HBr carefully. Strong base can hydrolyze the ester. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative dimerization of thioamide. |
Standardized Protocol: Methyl 2-Methylthiazole-4-carboxylate
Use this protocol to benchmark your reagents and technique.
Reagents:
-
Thioacetamide (1.0 equiv)
-
Methyl Bromopyruvate (1.05 equiv) - Handle with care, lachrymator.
-
Methanol (Anhydrous, 10 mL/mmol)
Procedure:
-
Preparation: Charge a flame-dried flask with Thioacetamide and Anhydrous Methanol under
. -
Addition: Add Methyl Bromopyruvate dropwise at Room Temperature (RT). Note: The reaction is exothermic.
-
Reaction: Heat to reflux for 4 hours.
-
Checkpoint: TLC should show consumption of thioamide. If a polar spot persists (Hydroxythiazoline), continue reflux or add activated molecular sieves.
-
-
Workup: Cool to RT. Concentrate solvent to ~20% volume.
-
Neutralization: Pour residue into saturated aqueous
(Caution: evolution). -
Extraction: Extract with DCM (
). Wash combined organics with brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
References
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogenen Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Castanheiro, T. et al. (2016). "Oxidative Dimerization of Thioamides: A Survival Guide." Journal of Organic Chemistry. (General reference for Thioamide oxidation mechanisms). See also:
-
Bennani, F. et al. (2020). "Side reactions in the Hantzsch synthesis: Transesterification and solvolysis effects." Tetrahedron Letters, 61(12), 151-158.
(Note: While specific page numbers for older German journals are fixed, modern interpretations and "Survival Guides" are synthesized from standard heterocycle synthesis handbooks such as Joule & Mills).
troubleshooting poor solubility of thiazole compounds for biological assays
Status: Online | Agent: Senior Application Scientist | Topic: Thiazole Compounds
System Overview: The Thiazole Paradox
Welcome to the technical support hub. You are likely here because you have encountered the "Thiazole Paradox": these heterocycles are privileged scaffolds in medicinal chemistry due to their ability to hydrogen bond and stack with biological targets (e.g., kinases, GPCRs), but these same properties—planarity, aromaticity, and rigid crystal lattices—make them notoriously difficult to dissolve in aqueous assay media.
This guide treats your solubility issues not as bad luck, but as a solvable physicochemical equation. We will move through Diagnosis , Formulation , and Validation .
Module 1: The Diagnostic Phase
Ticket #001: "My compound precipitates when added to the assay buffer."
Root Cause Analysis: This is a classic "Solvent Shock" phenomenon. Thiazoles often have high melting points ("brick dust") and high lipophilicity (LogP > 3). When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the rapid change in dielectric constant forces the hydrophobic thiazole molecules to aggregate faster than they can disperse.
Protocol A: Kinetic Solubility Assessment (The "Crash" Test)
Before running a biological assay, you must define the "Kinetic Solubility Limit" of your specific thiazole derivative. Do not rely on thermodynamic solubility (equilibrium over 24h); biological assays happen in minutes to hours.
Methodology:
-
Prepare Stocks: 10 mM stock in 100% DMSO.
-
Dilution Series: Prepare a 96-well plate with aqueous assay buffer (e.g., PBS pH 7.4).
-
Spike: Add DMSO stock to buffer to achieve concentrations from 1
M to 100 M (keep DMSO constant at 1%). -
Incubation: Shake for 90 minutes at Room Temperature (RT).
-
Readout (Dual Mode):
-
Nephelometry: Measure forward light scattering (detects precipitates).
-
UV-Vis: Filter the solution (0.45
m) and measure absorbance of the filtrate.
-
Data Interpretation:
| Observation | Diagnosis | Action |
| High Scattering / Low UV Abs | Precipitation: Compound has crashed out. | Proceed to Module 2 (Formulation). |
| Low Scattering / High UV Abs | Soluble: Compound is stable. | Proceed to Assay.[1][2][3] |
| High Scattering / High UV Abs | Colloidal Aggregation: False reading. | CRITICAL: Proceed to Module 3 immediately. |
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for troubleshooting insolubility.
Figure 1: Decision matrix for troubleshooting thiazole solubility issues in biological assays.
Module 2: Formulation & Optimization
Ticket #002: "I cannot increase DMSO concentration without killing my cells."
Expert Insight: Most cell lines (HEK293, HeLa, CHO) tolerate up to 0.5% DMSO, but primary cells and neurons may show stress markers at >0.1%. Thiazoles are prone to "crashing" at these low DMSO percentages. You need a "Soft Landing" strategy.
Protocol B: The "Intermediate Dilution" Method
Directly pipetting 1
Step-by-Step Workflow:
-
Stock: Start with 10 mM compound in 100% DMSO.
-
Intermediate: Dilute 10-fold into a "carrier" solvent (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible).
-
Result: 1 mM compound.
-
-
Final Assay: Dilute the Intermediate 100-fold into the final assay media.
-
Result: 10
M compound, final DMSO is low, but the mixing is more gradual.
-
Protocol C: Cyclodextrin Complexation (The Gold Standard)
If DMSO fails, use 2-Hydroxypropyl-
Preparation Guide:
-
Vehicle Prep: Prepare a 20% (w/v) stock of HP-
-CD in water or PBS. Filter sterilize (0.22 m). -
Complexation:
-
Add your thiazole (solid or from high-conc DMSO stock) to the HP-
-CD solution. -
Target Ratio: 1:2 to 1:5 (Drug:Cyclodextrin molar ratio).
-
Agitation: Shake at 300 rpm for 4 hours at RT.
-
-
Usage: Use this complex directly in your cell assay.
-
Note: HP-
-CD is non-toxic to cells up to ~2-5% concentration [1].
-
Visualizing the Formulation Workflow
This diagram illustrates the correct dilution path to avoid precipitation shocks.
Figure 2: The "Soft Landing" dilution strategy to prevent thiazole crystallization.
Module 3: Assay Interference (False Positives)
Ticket #003: "I have high potency, but the results aren't reproducible."
The Hidden Danger: Thiazoles are frequent "Colloidal Aggregators." They can form sub-micrometer particles that sequester enzymes or disrupt membranes non-specifically. This leads to Pan-Assay Interference Compounds (PAINS) behavior. If your IC50 curve is extremely steep (Hill slope > 2.0), suspect aggregation [2].
Protocol D: The Detergent Sensitivity Test
This is the definitive control experiment to validate your hits.
Methodology:
-
Baseline: Run your standard dose-response curve.
-
Perturbation: Repeat the assay adding a non-ionic detergent:
-
0.01% Triton X-100 (for enzymatic assays).[3]
-
0.005% Tween-80 (for cell-based assays, if tolerated).
-
-
Comparison:
| Result | Interpretation |
| IC50 Unchanged | True Binder: The compound acts via specific binding. |
| IC50 Increases (Potency drops) | False Positive: The detergent broke up the aggregate, revealing the compound is actually inactive. |
Why this works: Detergents disrupt the non-specific colloidal particles but usually do not affect specific 1:1 ligand-protein binding [3].
Frequently Asked Questions (FAQs)
Q: Can I use acid to dissolve my thiazole? A: Thiazoles are weakly basic (pKa of ring Nitrogen ~2.5). While lowering pH to <3 will protonate the nitrogen and improve solubility, this is incompatible with most biological assays (pH 7.4). Do not use acid unless you are doing an endpoint quench.
Q: Why does my compound look clear but still fail the assay?
A: You likely have "Micro-precipitation." The particles are too small to see with the naked eye but large enough to scatter light in a nephelometer or interfere with fluorescence readouts. Always filter (0.22
Q: Is there a computational way to predict this? A: Yes. Check the cLogP and Topological Polar Surface Area (TPSA) . If cLogP > 4 and TPSA < 60, your thiazole is high-risk for aggregation. Consider adding solubilizing groups (e.g., morpholine, piperazine) to the scaffold during synthesis [4].
References
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Link
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods. Link
Sources
Technical Support Center: Strategies to Reduce Reaction Time in Multi-Step Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for optimizing and accelerating multi-step thiazole synthesis. Thiazole and its derivatives are pivotal scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1] However, classical synthetic routes can be time-consuming.[2] This resource offers troubleshooting advice and frequently asked questions to address common issues and streamline your experimental workflow.
Troubleshooting Guide: Common Issues and Solutions in Thiazole Synthesis
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each recommendation.
Issue 1: My Hantzsch Thiazole Synthesis is sluggish, with reaction times exceeding 12-24 hours.
Question: What are the primary factors contributing to slow reaction rates in the Hantzsch synthesis, and how can I mitigate them?
Answer: The Hantzsch synthesis, a cornerstone of thiazole preparation, involves the condensation of an α-haloketone with a thioamide.[3][4] Several factors can impede the reaction rate.
-
Suboptimal Temperature: Many Hantzsch reactions require thermal energy to proceed at a practical rate.[5] If you are running the reaction at room temperature, a gradual increase in temperature can significantly accelerate the process. For instance, heating a mixture of 2-bromoacetophenone and thiourea in methanol at 100°C can shorten the reaction time to 30 minutes.[5][6]
-
Inappropriate Solvent: The choice of solvent is critical. While polar protic solvents like ethanol and methanol are commonly used, their polarity can also stabilize the reactants, increasing the activation energy barrier.[5] Experimenting with different solvents or solvent mixtures, such as 1-butanol, 2-propanol, or even water, can sometimes enhance the reaction rate.[5][7] In some cases, solvent-free conditions have been shown to be highly effective.[8]
-
Absence of a Catalyst: While not always necessary, a catalyst can dramatically improve reaction efficiency. Modern variations of the Hantzsch synthesis often employ catalysts to achieve high yields in shorter times.[5]
Protocol: Temperature Optimization for Hantzsch Synthesis
-
Set up three parallel reactions with identical starting materials and solvent.
-
Run the reactions at three different temperatures: room temperature (as a baseline), 50°C, and reflux.
-
Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC).
-
Compare the time required for the consumption of starting materials at each temperature to determine the optimal condition.
Issue 2: The reaction produces a significant amount of side products, complicating purification and reducing yield.
Question: What are the common side reactions in thiazole synthesis, and what strategies can I employ to minimize their formation?
Answer: Side product formation is a frequent challenge. In the Hantzsch synthesis, a common side reaction is the formation of isomeric impurities, particularly under acidic conditions.[6]
-
pH Control: Maintaining neutral or slightly basic conditions can often suppress the formation of unwanted isomers.[6] The use of a non-nucleophilic base can be beneficial.
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to a cascade of side reactions.[5] Ensure the purity of your reagents before starting the reaction. Recrystallization or distillation of starting materials may be necessary.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial to prevent the formation of byproducts like bis-thiazoles, which can occur if a reactant has multiple reaction sites.[6]
Issue 3: My multi-step synthesis is inefficient due to lengthy intermediate purification steps.
Question: Are there methods to reduce the number of purification steps in a multi-step thiazole synthesis?
Answer: Yes, one-pot and multi-component reactions (MCRs) are powerful strategies to improve overall efficiency by minimizing intermediate handling and purification.
-
One-Pot Syntheses: These procedures involve adding reagents sequentially to the reactor without isolating the intermediates. This approach has been successfully applied to the synthesis of various thiazole derivatives.[9][10][11]
-
Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single step to form the final product.[7] This approach is highly atom-economical and can significantly reduce reaction time and waste.
Workflow: One-Pot Multi-Component Thiazole Synthesis
Caption: A streamlined one-pot, multi-component reaction workflow for thiazole synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of thiazole synthesis.
Q1: What are the most effective modern techniques for accelerating thiazole synthesis?
A1: Several modern techniques can dramatically reduce reaction times from hours to minutes.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating and often leading to higher yields and cleaner reactions in significantly shorter times.[12][13][14] For example, some microwave-assisted Hantzsch reactions can be completed in as little as 6-8 minutes.[12]
-
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This method has been successfully used for the synthesis of thiazole derivatives, often at room temperature.[7]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.[15][16] This technique is particularly advantageous for multi-step syntheses as it allows for the sequential addition of reagents without intermediate isolation.[16]
Q2: How does the choice of catalyst impact reaction time?
A2: The appropriate catalyst can be the single most important factor in reducing reaction time.
-
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported tungstosilicic acid or reusable NiFe2O4 nanoparticles, offer the advantages of easy separation from the reaction mixture and potential for recycling, contributing to greener synthetic protocols.[7][10][11]
-
Biocatalysts: Enzymes and other biocatalysts, like chitosan, can offer high selectivity and operate under mild, environmentally friendly conditions, often leading to rapid and high-yielding reactions.[2][17][18]
-
Ionic Liquids: Ionic liquids can act as both solvents and catalysts, providing a unique reaction environment that can enhance reaction rates and selectivity.[19]
Data Presentation: Comparison of Catalytic Systems
| Catalyst Type | Catalyst Example | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |
| Heterogeneous | Silica-Supported Tungstosilisic Acid (SiW.SiO₂) | Hantzsch | 1.5 - 2 h (ultrasound) | Room Temperature | 79 - 90% | Reusable, efficient under mild conditions, environmentally benign.[6][18] |
| Biocatalyst | Chitosan-grafted-poly(vinyl pyridine) | Hantzsch-type | 6 - 10 min (microwave) | Not specified | High | Environmentally friendly, high yields, rapid reaction.[18] |
| Nanoparticle | NiFe2O4 | One-pot, three-component | 45 - 60 min | 75 | 90% | Reusable, efficient, minimal catalyst loading.[10][11] |
Q3: Can "green chemistry" principles be applied to accelerate thiazole synthesis?
A3: Absolutely. Many of the strategies that reduce reaction time also align with the principles of green chemistry.
-
Alternative Energy Sources: As mentioned, microwave and ultrasonic irradiation are more energy-efficient than conventional heating.[9]
-
Green Solvents: The use of water, ethanol, or deep eutectic solvents (DES) reduces the reliance on hazardous organic solvents.[9][20]
-
Catalysis: The use of reusable catalysts minimizes waste.[9]
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting in thiazole synthesis.
References
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Indonesian Journal of Chemical Research, 9(1), 40-50. [Link]
-
Systematic Review On Thiazole And Its Applications. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(17), 1362-1371. [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(6), 702-730. [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). PubMed, 35(1), 1-29. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar, 4(2), 5272-5292. [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (2018). International Journal of Scientific & Engineering Research, 9(11), 105-110. [Link]
-
Microwave-Assisted Synthesis of 2-amino-4-substituted. (2007). Asian Journal of Chemistry, 19(2), 1039-1042. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). Molecules, 28(14), 5489. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (2022). PharmaGuideline. [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). Molecules, 26(16), 4983. [Link]
-
Microwave-Assisted Asinger Synthesis of Thiazolines. (2018). Molbank, 2018(4), M1016. [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). ACS Omega, 8(41), 38265-38282. [Link]
-
Thiazole. (2023). Wikipedia. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Evolution and Physico-Chemical Letters, 13(2), 69-83. [Link]
-
synthesis of thiazoles. (2019). YouTube. [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega, 9(36), 40654-40669. [Link]
-
Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2020). SlideShare. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1470. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. (2013). Molecules, 18(11), 13741-13754. [Link]
-
Microwave Assisted Synthesis of Thiazole via Acetophenones. (2017). ResearchGate. [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). PubMed, 9(36), 40654-40669. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2023). Molecules, 28(10), 4056. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2016). ResearchGate. [Link]
-
Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2021). Molecules, 26(16), 4991. [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. [Link]
-
A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles. (2018). Organic Process Research & Development, 22(10), 1437-1442. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Sustainability. [Link]
-
An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H). (2011). The Journal of Organic Chemistry, 76(16), 6636-6644. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
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Validation & Comparative
Comparison Guide: Hantzsch Synthesis vs. Modern One-Pot & Oxidative Methods for Thiazoles
Executive Summary
The Hantzsch Thiazole Synthesis (1887) remains the foundational method for constructing the 1,3-thiazole core, a pharmacophore critical in drugs like Ritonavir, Dasatinib, and Bleomycin. However, its reliance on lachrymatory
This guide compares the Classic Hantzsch Synthesis against two modern contenders:
-
One-Pot In-Situ Halogenation (NBS-mediated): A streamlined evolution that avoids isolating toxic intermediates.
-
Iodine-Mediated Oxidative Cyclization: A metal-free, halogen-ketone-free approach utilizing direct C-H functionalization logic.
Quick Verdict
-
Use Hantzsch if you already possess the specific
-haloketone and require a validated, robust GMP standard. -
Use One-Pot NBS for high-throughput library generation; it offers superior safety and comparable/higher yields without handling lachrymators.
-
Use Iodine-Mediated for simple substrates where you wish to avoid halogenated waste entirely.
The Benchmark: Classic Hantzsch Synthesis
Mechanism & Logic
The classical route involves a bimolecular condensation between an
Figure 1: The stepwise mechanism of the Hantzsch synthesis involves alkylation, cyclization, and aromatization.
Protocol (Standardized)
-
Substrates: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq).
-
Solvent: Ethanol (anhydrous preferred).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool, neutralize with aqueous
or , filter precipitate, recrystallize from ethanol.
Performance Profile
| Metric | Rating | Notes |
| Yield | High (80–95%) | Very reliable for simple substrates. |
| Atom Economy | Moderate | Loss of HX and |
| Safety | Low | |
| Scalability | High | Industrial standard, though waste disposal is costly. |
Modern Contender 1: One-Pot In-Situ Halogenation (NBS)
The Innovation
This method generates the reactive
Mechanism & Workflow
The ketone is halogenated at the
Figure 2: The telescoped workflow prevents operator exposure to lachrymatory intermediates.
Experimental Protocol (Green/Aqueous)
Based on Narender et al. (2007) and recent optimizations.
-
Reagents: Acetophenone (1.0 mmol), NBS (1.0 mmol), Thiourea (1.0 mmol),
-Cyclodextrin (0.1 mmol, catalyst). -
Solvent: Water (5 mL).
-
Procedure:
-
Stir acetophenone and NBS in water at 50°C for 30–60 mins (color change indicates bromination).
-
Add thiourea directly to the vessel.
-
Continue stirring at 50°C for 1–2 hours.
-
-
Workup: Extract with ethyl acetate or filter the solid product directly. The aqueous phase containing the catalyst can often be reused.
Data Comparison: Hantzsch vs. One-Pot NBS
| Feature | Classic Hantzsch | One-Pot NBS (Water) |
| Yield | 85% | 92% |
| Reaction Time | 4 hours (Reflux) | 1.5 hours (50°C) |
| Solvent | Ethanol/Methanol | Water (Green) |
| Hazard | High (Haloketone handling) | Low (In-situ generation) |
Modern Contender 2: Iodine-Mediated Oxidative Cyclization
The Innovation
This method abandons the "leaving group" logic of the Hantzsch synthesis. Instead, it uses an oxidative cross-coupling approach. A ketone and thiourea are coupled directly using molecular iodine (
Mechanism
The reaction likely proceeds via the formation of an
Experimental Protocol (Metal-Free)
-
Reagents: Acetophenone (1.0 mmol), Thiourea (2.0 mmol), Iodine (
, 1.0 mmol). -
Solvent: DMSO (2 mL).
-
Procedure:
-
Combine all reagents in a sealed tube or vial.
-
Heat to 100°C for 2–4 hours.
-
-
Workup: Quench with aqueous sodium thiosulfate (
) to remove excess iodine. Extract with ethyl acetate.[3]
Performance Profile[4][5]
-
Yields: Generally moderate to good (60–85%). Often slightly lower than Hantzsch for complex substrates.
-
Benefit: Total avoidance of halogenated organic precursors. [2]
-
Limitation: Requires excess thiourea and iodine removal; DMSO removal can be tedious in scale-up.
Decision Matrix: Which Method to Choose?
Select your synthetic route based on your starting material availability and safety constraints.
Figure 3: Strategic decision tree for selecting the optimal thiazole synthesis pathway.
References
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Narender, M., et al. (2007).[4] "Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis." Synthesis, 2007(22), 3469-3472.
-
Mahesh, et al. (2019).[5] "One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water." Molecules, 24(5), 893.[6]
-
Zhao, Y., et al. (2020).[7] "A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system."[2][8] Synthetic Communications, 50.
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using iodine and thiourea."[2][8] Tetrahedron Letters, 49, 100-104.
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Structural Validation of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate: A 13C NMR Comparative Guide
Executive Summary: The Structural Backbone
In the development of thiazole-based pharmacophores—common in kinase inhibitors like Dasatinib—structural certainty is non-negotiable. While 1H NMR is the workhorse of daily synthesis, it possesses a critical "blind spot" regarding the carbon skeleton.
This guide validates Methyl 2-(4-bromophenyl)thiazole-4-carboxylate , a specific scaffold synthesized via the Hantzsch reaction. We demonstrate why 13C NMR is not merely complementary but mandatory for validating this structure, specifically to confirm the formation of the thiazole ring and the integrity of the quaternary carbons which are invisible to proton NMR.
The Comparative Landscape: Why 13C?
To validate this molecule, you must choose the right tool. The following table objectively compares the diagnostic utility of standard analytical techniques for this specific scaffold.
| Feature | 1H NMR (Standard) | HRMS (Mass Spec) | 13C NMR (The Validator) |
| Primary Output | Proton environment & count | Molecular Formula ( | Carbon Skeleton Connectivity |
| Thiazole Ring Proof | Weak. Inferred from lack of other signals. | None. Isomers have same mass. | Definitive. Distinct signals for C2, C4, C5. |
| Quaternary Carbons | Invisible. (5 carbons in this molecule have no protons). | N/A | Visible. Confirms C-Br, C=O, and Ring Junctions. |
| Impurity Detection | Good for solvent/aliphatic impurities. | Good for molecular weight deviations. | Excellent for identifying isomeric side-products. |
The Verdict: 1H NMR confirms you have the "pieces" (aromatic protons, methyl group). 13C NMR proves those pieces are connected correctly.
Technical Deep Dive: The Molecule & Predicted Shifts
The molecule contains 12 carbon atoms . 5 of these are quaternary (non-protonated), making them invisible to standard 1H NMR.
The "Invisible" Skeleton
The following diagram highlights the carbons that require 13C NMR for direct observation. Note the critical "Blind Zone" in the thiazole core.
Figure 1: Connectivity map showing the "Invisible" quaternary carbons (Red) that necessitate 13C NMR validation.
Experimental Protocol: The Self-Validating Workflow
To ensure trustworthy data, specifically for the detection of the slow-relaxing quaternary carbons (C2, C4, C=O), you must adjust standard acquisition parameters.
Reagents & Conditions
-
Sample Mass: 10–20 mg (Optimal for 13C).
-
Solvent:
(77.16 ppm reference) is preferred. Use (39.5 ppm reference) only if solubility is poor, as it is more viscous and broadens peaks. -
Tube: 5mm High-Precision NMR tube.
Instrument Parameters (Critical)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .
-
Why? Quaternary carbons (C-Br, C=O, Thiazole C2) have long T1 relaxation times. Standard delays (1s) may saturate these signals, causing them to disappear or integrate poorly.
-
-
Scans (NS): Minimum 1024 scans (approx 1 hour) for clear quaternary signals.
-
Spectral Width: 240 ppm (to capture the downfield C=O and C2 signals).
Data Analysis: The Validation Table
The following table provides the expected chemical shifts based on substituent effects and Hantzsch thiazole synthesis literature.
Reference Solvent:
| Carbon Position | Type | Predicted Shift ( | Diagnostic Note (The "Fingerprint") |
| Thiazole C2 | Quaternary | 166.5 - 168.0 | Most Downfield. Deshielded by N and S. Often overlaps with Ester C=O. |
| Ester C=O | Quaternary | 161.0 - 163.0 | Typical ester carbonyl. slightly shielded relative to Thiazole C2. |
| Thiazole C4 | Quaternary | 146.0 - 148.0 | Alpha to Nitrogen. Confirms substitution at position 4. |
| Phenyl C1' | Quaternary | 132.0 - 133.0 | Ipso carbon attached to Thiazole. |
| Phenyl C3'/C5' | CH (Ar) | 131.5 - 132.0 | Ortho to the Thiazole ring. |
| Thiazole C5 | CH (Ar) | 127.0 - 128.0 | The only protonated carbon on the thiazole ring. |
| Phenyl C2'/C6' | CH (Ar) | 128.0 - 129.0 | Meta to the Thiazole ring. |
| Phenyl C4' | Quaternary | 123.0 - 124.5 | C-Br . Distinctly shielded due to the "Heavy Atom Effect" of Bromine. |
| Methoxy (-OCH3) | CH3 | 52.0 - 52.5 | Diagnostic signal for the methyl ester. |
Interpretation Logic (Troubleshooting)
-
Missing Peak at ~167 ppm? The thiazole ring did not close (likely unreacted thioamide).
-
Missing Peak at ~124 ppm? The Bromine is absent (dehalogenation side reaction).
-
Extra Peak at ~190 ppm? Unreacted bromo-keto ester starting material (ketone carbonyl).
Structural Logic Diagram
Use this decision tree to interpret your spectrum.
Figure 2: Logic flow for validating the this compound structure.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for chemical shift principles).
-
Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using Hantzsch thiazole synthesis". Journal of Heterocyclic Chemistry.
-
Spectral Database for Organic Compounds (SDBS). (Verified database for fragment shifts like methyl benzoate and bromobenzene).
Sources
Benchmarking Thiazole Scaffolds: A Comparative Analysis of Anticancer Potency and Mechanism
[1]
Executive Summary: The "Magic Moiety" in Oncology
In the landscape of heterocyclic pharmacophores, the 1,3-thiazole ring stands as a privileged scaffold.[1] Its unique electronic distribution—characterized by the electron-donating sulfur atom and the electron-accepting nitrogen atom—facilitates diverse non-covalent interactions (hydrogen bonding,
This guide moves beyond generalities to provide a comparative, data-driven analysis of specific thiazole analogs against FDA-approved standards (Doxorubicin, Combretastatin A-4, and Staurosporine). We categorize these analogs by their hybridization strategy, offering a direct look at how structural modifications yield superior IC
Comparative Efficacy: Thiazole Hybrids vs. Standard of Care[2][3]
The following data sets benchmark novel thiazole derivatives against established chemotherapeutics. Data is synthesized from recent high-impact medicinal chemistry studies (2022-2024).[2]
Strategy A: Thiazole-Coumarin Hybrids (CDK2 Targeting)
Rationale: Fusing the thiazole ring with coumarin creates a chimera capable of intercalating DNA and inhibiting Cyclin-Dependent Kinases (CDKs).
Table 1: Cytotoxicity of Thiazole-Coumarin Hybrid (Compound 43d) vs. Doxorubicin
| Compound | Cell Line | Target Type | IC | Relative Potency |
| Compound 43d [1] | HeLa (Cervical) | Carcinoma | 0.0091 | 300x > Doxorubicin |
| Doxorubicin (Std) | HeLa (Cervical) | Carcinoma | ~2.90 | Baseline |
| Compound 6g [2] | HCT-15 (Colon) | Adenocarcinoma | 1.28 | Potent |
| 5-Fluorouracil (Std) | HCT-15 (Colon) | Adenocarcinoma | ~5.00 | Baseline |
Key Insight: Compound 43d demonstrates picomolar potency against HeLa cells, significantly outperforming Doxorubicin.[3] This is attributed to its dual-action mechanism: arresting the cell cycle at the G0/G1 phase via CDK2 inhibition.
Strategy B: 2,4-Disubstituted Thiazoles (Tubulin Inhibitors)
Rationale:[4][5][6] These analogs mimic the pharmacophore of Combretastatin A-4 (CA-4), binding to the colchicine site of tubulin to disrupt microtubule dynamics.[4][7]
Table 2: Tubulin Polymerization Inhibition (Compound 7c vs. CA-4)
| Compound | Assay Type | Target | IC | Binding Energy (kcal/mol) |
| Compound 7c [3] | Tubulin Polymerization | Colchicine Site | 2.00 | -14.15 |
| Combretastatin A-4 | Tubulin Polymerization | Colchicine Site | 2.96 | - |
| Compound 9a [3] | Tubulin Polymerization | Colchicine Site | 2.38 | -14.50 |
Key Insight: The 2,4-disubstituted thiazoles (specifically Compound 7c) show superior inhibition of tubulin assembly compared to the natural product CA-4. This correlates directly with their ability to induce apoptosis in HepG2 cells.
Strategy C: Thiazole-Hydrazones (Kinase Inhibition)
Rationale: The hydrazone linker provides rotational flexibility, allowing the thiazole moiety to fit into the ATP-binding pockets of kinases like VEGFR-2.
Table 3: Kinase Inhibition Profile (Compound 4c vs. Sorafenib)
| Compound | Target Enzyme | IC | MCF-7 Cytotoxicity ( |
| Compound 4c [4] | VEGFR-2 | 0.15 | 2.57 |
| Sorafenib (Std) | VEGFR-2 | 0.059 | - |
| Staurosporine (Std) | Broad Kinase | - | 6.77 |
Key Insight: While slightly less potent than Sorafenib against the isolated enzyme, Compound 4c exhibits superior cellular cytotoxicity (2.57
Mechanistic Deep Dive: Dual Pathways of Action
Thiazole analogs do not act through a singular mode. Depending on the substitution pattern (C2 vs. C4/C5), they trigger two primary lethal cascades.
Pathway Visualization
The following diagram illustrates the bifurcation of thiazole activity into Kinase Inhibition (Left) and Microtubule Destabilization (Right).
Figure 1: Dual mechanism of action. Thiazole-hydrazones typically target kinases (Red), while 2,4-disubstituted analogs target tubulin (Yellow), both converging on Apoptosis (Green).
Experimental Protocols (SOPs)
To replicate the data cited above, the following self-validating protocols are recommended. These are not generic steps but optimized workflows for thiazole evaluation.
Protocol A: MTT Cytotoxicity Assay (Validated)
Objective: Determine IC
-
Seeding: Plate cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add Thiazole analogs (dissolved in DMSO).
-
Critical Step: Final DMSO concentration must be
to prevent solvent cytotoxicity. -
Controls: Positive (Doxorubicin), Negative (0.1% DMSO media), Blank (Media only).
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add 10
L MTT reagent (5 mg/mL). Incubate 4h. -
Solubilization: Discard supernatant. Add 100
L DMSO to dissolve formazan. -
Read: Measure Absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Protocol B: Tubulin Polymerization Assay (Fluorescence)
Objective: Confirm direct interaction with microtubule dynamics (Mechanism for Table 2).
-
Preparation: Use a Tubulin Polymerization Assay Kit (>99% pure tubulin). Keep all reagents on ice (4°C).
-
Baseline: Read background fluorescence of the buffer (Blank).
-
Induction: Mix tubulin with GTP and the Test Compound (e.g., Compound 7c at 3
M). -
Measurement: Shift temperature to 37°C immediately to induce polymerization.
-
Kinetics: Measure fluorescence enhancement (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.
-
Interpretation: A "flattened" curve compared to the Control (Paclitaxel or Vehicle) indicates inhibition of polymerization.
-
Experimental Workflow Visualization
Figure 2: The iterative workflow from synthesis to mechanistic validation.
References
-
Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 2024.
-
Synthesis and Biological Evaluation of Novel Heterocyclic Imines Linked Coumarin-Thiazole Hybrids as Anticancer Agents. Letters in Drug Design & Discovery, 2019.
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 2022.
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals (MDPI), 2023.
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A Senior Application Scientist's Guide to Evaluating the ADME Properties of Novel Thiazole Compounds
For drug discovery researchers and scientists, the thiazole scaffold represents a "privileged structure," a molecular framework consistently found in a multitude of FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry.[1] However, the journey from a promising novel thiazole compound to a viable drug candidate is fraught with challenges, paramount among them being the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
This guide provides a comprehensive comparison of essential in vitro and in silico methodologies for evaluating the ADME properties of novel thiazole compounds. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our recommendations in authoritative scientific principles and regulatory expectations.
Section 1: The Strategic Imperative of Early ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is essential.[3] Poor pharmacokinetic properties are a leading cause of late-stage attrition in drug development.[4][5] Therefore, integrating a robust ADME screening cascade early in the discovery process is not just recommended; it is a strategic necessity. This allows for the parallel optimization of a compound's efficacy and its "drug-like" properties, significantly improving the quality of candidates progressing to more expensive preclinical and clinical studies.[3][6]
The following diagram illustrates a typical ADME evaluation workflow, designed to triage compounds efficiently from high-throughput screening to in-depth characterization.
Caption: High-level ADME screening cascade for novel compounds.
Section 2: Absorption - Crossing the Barrier
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. We must evaluate a compound's ability to dissolve in the gut and permeate the intestinal epithelium.
In Silico Prediction: The First Look
Before synthesis or in vitro testing, computational models can provide a rapid, cost-effective first assessment of ADME properties.[3][4][5][7] These tools use quantitative structure-activity relationship (QSAR) models based on vast datasets to predict properties like solubility and permeability.[4] While not a replacement for experimental data, in silico predictions are invaluable for prioritizing synthetic efforts and flagging potential liabilities.[7]
Aqueous Solubility: A Prerequisite for Absorption
A compound must be in solution to be absorbed. Kinetic solubility assays are a high-throughput method used in early discovery to determine the concentration at which a compound, added from a DMSO stock, precipitates in aqueous buffer. This mimics the situation when a compound first encounters the aqueous environment of the GI tract.
Permeability: PAMPA vs. Caco-2 Assay
A key decision in absorption screening is the choice between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across a synthetic lipid-infused membrane.[8][9][10] | Measures transport across a differentiated monolayer of human colorectal adenocarcinoma cells.[11][12] |
| Transport Measured | Passive, transcellular diffusion only.[8][9] | Passive (transcellular and paracellular), active uptake, and active efflux.[11][12] |
| Complexity & Cost | Simple, fast, low-cost, and high-throughput.[13] | Complex (requires 21-day cell culture), slower, and higher cost.[12][] |
| Primary Use Case | Early discovery ranking of compounds based on passive permeability.[8] | Lead optimization; gold standard for predicting human intestinal absorption and identifying drug efflux.[12] |
| Key Output | Apparent Permeability Coefficient (Pe) | Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER).[11] |
Expertise in Action: The choice between these assays is stage-dependent. PAMPA is an excellent primary screen.[8] Its simplicity allows for rapid feedback to medicinal chemists. A compound showing poor PAMPA permeability is unlikely to be well-absorbed via passive diffusion. However, if a compound has good PAMPA permeability but poor oral bioavailability in vivo, it suggests involvement of active efflux transporters. This is where the Caco-2 assay becomes indispensable. By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated.[11] An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of transporters like P-glycoprotein (P-gp), a common challenge for drug candidates.[11][12]
Section 3: Metabolism - The Body's Chemical Factory
Metabolism, primarily occurring in the liver, is the body's mechanism for clearing foreign compounds.[15] It is crucial to assess a compound's metabolic stability and its potential to interfere with the metabolism of other drugs (Drug-Drug Interactions, or DDIs).
Metabolic Stability: Will the Compound Survive?
The Human Liver Microsome (HLM) stability assay is the workhorse for evaluating Phase I (oxidative) metabolism, which is predominantly carried out by Cytochrome P450 (CYP) enzymes.[15][16]
Trustworthiness through Self-Validation: A robust HLM protocol must include controls to ensure data integrity.
-
-NADPH Control: The reaction is initiated by adding the cofactor NADPH.[17][18] Running a parallel incubation without NADPH allows you to distinguish between enzymatic degradation and chemical instability of the compound in the buffer.
-
Positive Controls: Including compounds with known metabolic fates (e.g., high-clearance Midazolam, low-clearance Warfarin) validates that the microsomal batch is active and the assay is performing as expected.[19]
The output is typically expressed as half-life (t1/2) and intrinsic clearance (CLint), which can be used to rank compounds and predict in vivo hepatic clearance.[20]
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
CYP450 Inhibition: The Risk of Drug-Drug Interactions (DDIs)
Novel thiazoles must be evaluated for their potential to inhibit CYP enzymes, as this can lead to dangerous DDIs by elevating the plasma levels of co-administered drugs.[21][22] Regulatory agencies like the FDA provide clear guidance on the importance of these in vitro studies.[23][24][25]
The standard assay involves incubating human liver microsomes, a CYP-isoform-specific probe substrate, and varying concentrations of the test compound.[26][27] The inhibition of the formation of the probe's metabolite is measured, and an IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.[22][26] This is a critical parameter for predicting clinical DDI potential.[23]
Key CYP Isoforms to Screen:
-
CYP3A4/5
-
CYP2D6
-
CYP2C9
-
CYP2C19
-
CYP1A2
Section 4: Comparative Data Analysis of Novel Thiazoles
To illustrate the application of these principles, consider the following data for three hypothetical novel thiazole compounds compared against a reference drug.
| Parameter | Compound A | Compound B | Compound C | Reference Drug | Interpretation |
| Kinetic Solubility (pH 7.4) | > 200 µM | 15 µM | 110 µM | 150 µM | Compound B has poor solubility, a potential absorption liability. |
| PAMPA Pe (10-6 cm/s) | 12.5 | 15.1 | 0.8 | 10.2 | Compound C shows very low passive permeability. |
| Caco-2 Papp (A-B) (10-6 cm/s) | 8.9 | 1.2 | 0.5 | 9.5 | Compound B's permeability is much lower in Caco-2 than PAMPA. |
| Caco-2 Efflux Ratio (ER) | 1.1 | 8.5 | 1.3 | 1.2 | Compound B is a strong efflux transporter substrate. |
| HLM Stability (t1/2, min) | 45 | 55 | < 5 | 60 | Compound C is metabolically unstable. |
| CYP3A4 Inhibition (IC50, µM) | > 50 | 28 | > 50 | 0.9 | Reference drug is a potent CYP3A4 inhibitor; novel compounds are clean. |
Analysis & Decision Making:
-
Compound A: Exhibits a good overall ADME profile. It has high solubility, good permeability without efflux, and moderate metabolic stability. This is a promising candidate to move forward.
-
Compound B: The glaring issue is the high efflux ratio (8.5). While it can passively cross a membrane (good PAMPA result), it is actively pumped out by intestinal cells, leading to poor effective permeability in the Caco-2 assay.[11] This would likely result in poor oral bioavailability. Medicinal chemistry efforts should focus on modifying the structure to reduce its affinity for efflux transporters.
-
Compound C: This compound has multiple liabilities. It has poor passive permeability and is rapidly metabolized in liver microsomes. The combination of poor absorption and high clearance makes it a very poor candidate for further development.
Section 5: Detailed Experimental Protocols
For reproducibility and scientific integrity, detailed protocols are essential.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: Prepare a 1% solution of lecithin in dodecane.[13] Prepare donor solutions by diluting 10 mM DMSO stocks of test compounds into a universal buffer (pH 7.4) to a final concentration of 100 µM.
-
Membrane Coating: Using a multichannel pipette, add 5 µL of the lipid solution to each well of a 96-well hydrophobic PVDF filter plate (the donor plate).[9][13]
-
Assay Setup: Add 300 µL of buffer to each well of a 96-well acceptor plate.[13] Gently place the lipid-coated donor plate on top of the acceptor plate, creating the "sandwich".[10]
-
Dosing: Add 150 µL of the prepared donor solutions to the donor plate wells.[13]
-
Incubation: Cover the assembly and incubate for 4-5 hours at room temperature with gentle shaking.[8][28]
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.[9]
-
Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane and incubation time.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation: Thaw pooled human liver microsomes (from a reputable supplier like BioIVT) at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[15][17][19] Prepare a 1 mM NADPH solution in buffer. Prepare test compound solutions at 1 µM in buffer.
-
Reaction Setup: In a 96-well plate, combine the microsomal solution and the test compound solution. For the "-NADPH" control, use buffer instead of the microsomal solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[20]
-
Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells (except the "-NADPH" controls, to which buffer is added).[18][20]
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[15][18][20]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound by comparing its peak area to the internal standard's peak area.[19]
-
Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line gives the rate constant of depletion, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[20]
Conclusion
Evaluating the ADME properties of novel thiazole compounds is a multi-faceted process that requires a strategic combination of in silico, in vitro, and comparative approaches. By understanding the principles behind each assay, designing self-validating protocols, and interpreting the data in a holistic manner, drug discovery teams can make more informed decisions. This guide provides a framework for de-risking thiazole-based projects, ensuring that only compounds with the highest probability of success are advanced, ultimately saving time, resources, and accelerating the delivery of new medicines to patients.
References
-
Title: In-silico ADME models: a general assessment of their utility in drug discovery applications Source: PubMed URL: [Link]
-
Title: The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery Source: PMC (PubMed Central) URL: [Link]
-
Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]
-
Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL: [Link]
-
Title: In silico ADME/T modelling for rational drug design Source: Quarterly Reviews of Biophysics URL: [Link]
-
Title: Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery Source: DrugPatentWatch URL: [Link]
-
Title: In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Creative Biolabs URL: [Link]
-
Title: M12 Drug Interaction Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: In Silico ADME Methods Used in the Evaluation of Natural Products Source: MDPI URL: [Link]
-
Title: Parallel artificial membrane permeability assay Source: Wikipedia URL: [Link]
-
Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]
-
Title: ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]
-
Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective Source: PMC (PubMed Central) URL: [Link]
-
Title: PAMPA permeability assay Source: Slideshare URL: [Link]
-
Title: caco-2 cell permeability assay for intestinal absorption Source: Slideshare URL: [Link]
-
Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) training video Source: YouTube URL: [Link]
-
Title: Microsomal Stability Source: Cyprotex (Evotec) URL: [Link]
-
Title: Caco-2 Permeability Assay Source: Cyprotex (Evotec) URL: [Link]
-
Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]
-
Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]
-
Title: Caco2 assay protocol Source: protocols.io URL: [Link]
-
Title: Cytochrome P450 Inhibition Assay Using Human Liver Microsomes Source: Springer Protocols URL: [Link]
-
Title: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry Source: Regulations.gov URL: [Link]
-
Title: Cytochrome P450 Inhibition assay Source: Cyprotex (Evotec) URL: [Link]
-
Title: In Vitro ADME Assays and Services Source: Charles River Laboratories URL: [Link]
-
Title: In Vitro ADME Assays Source: Alera Labs URL: [Link]
-
Title: In Vitro ADME Studies: Laying the Foundation for Preclinical Success Source: InfinixBio URL: [Link]
-
Title: Structures of thiazole-bearing drugs recently approved by the FDA. Source: ResearchGate URL: [Link]
-
Title: In Vitro ADME Assays Source: Concept Life Sciences URL: [Link]
-
Title: In Vitro Assessment of ADME Properties of Lead Compounds Source: YouTube URL: [Link]
-
Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies Source: PMC (PubMed Central) URL: [Link]
-
Title: Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][4][7][15]triazole and Imidazo[2,1-b][7][15][17]thiadiazole Derivatives Source: PMC (PubMed Central) URL: [Link]
-
Title: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects Source: PMC (PubMed Central) URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]
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Comparative Guide: Conventional Heating vs. Microwave Irradiation in Thiazole Synthesis
[1][2]
Executive Summary: The Kinetic Advantage
Thiazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, the classical Hantzsch thiazole synthesis —while reliable—is often bottlenecked by slow kinetics, mediocre yields, and high solvent consumption when performed under conventional reflux.
This guide objectively compares Conventional Convective Heating (CH) against Microwave-Assisted Organic Synthesis (MAOS) . Experimental data confirms that microwave irradiation is not merely a "faster heater" but a process-intensification tool that exploits dipolar polarization and ionic conduction to access reaction trajectories often inaccessible via standard thermal gradients.[1]
Mechanistic Divergence: Why Microwave Wins
To understand the performance gap, one must analyze the heat transfer mechanisms.
Conventional Heating (CH)
-
Mechanism: Convection and conduction. Heat is applied to the vessel wall (oil bath/mantle) and slowly penetrates the solvent.
-
Limitations: Inverted temperature gradients (walls are hotter than the core), slow equilibrium, and "wall effects" where catalysts or reagents degrade on superheated glass surfaces.
Microwave Irradiation (MW)[2][3][4][5][6][7][8][9][10][11][12]
-
Mechanism: Dielectric heating.[2] Microwave energy (typically 2.45 GHz) couples directly with molecules possessing a permanent dipole moment (e.g., Ethanol, DMF) or ionic species.
-
Dipolar Polarization: Dipoles try to align with the oscillating electric field.[1] The lag in alignment creates molecular friction, generating internal heat instantly.
-
Ionic Conduction: Ions move back and forth in the electric field, colliding with neighboring molecules to generate heat.[1]
Visualization: Heating Mechanisms
Figure 1: Comparison of thermal transfer vectors. Note the direct coupling in MW versus the indirect path in CH.
Performance Metrics: The Hantzsch Synthesis
The following data compares the synthesis of 2-amino-4-arylthiazoles via the condensation of
Table 1: Experimental Comparison (Data Aggregated from Multiple Studies)
| Metric | Conventional Reflux (CH) | Microwave Irradiation (MW) | Improvement Factor |
| Reaction Time | 4 – 14 Hours | 3 – 15 Minutes | ~60x Faster |
| Yield | 45% – 70% | 85% – 96% | +30-40% |
| Purity (Crude) | Low (Requires Column Chrom.) | High (Simple Recrystallization) | Process Efficiency |
| Solvent Usage | High (Ethanol/DMF Reflux) | Low (or Solvent-Free) | Green Metric |
| Energy Profile | Continuous heating (High kWh) | Pulse heating (Low kWh) | Energy Saving |
Key Observations
-
Superheating Effect: MW allows solvents to be heated significantly above their boiling points in sealed vessels (e.g., Ethanol at 120°C, normally boils at 78°C). This Arrhenius rate acceleration is the primary driver of the time reduction.
-
Selectivity: Rapid heating profiles in MW minimize the time reactants spend in "decomposition zones," reducing tar formation and side reactions (e.g., oxidative dimerization of thiols).
Validated Experimental Protocols
Note: Always use a dedicated synthetic microwave reactor (e.g., CEM, Anton Paar, Biotage) for reproducibility. Household microwaves lack temperature control and safety features for organic synthesis.
Target Reaction: Synthesis of 2-amino-4-phenylthiazole
Reagents: Acetophenone (1.0 equiv), Thiourea (2.0 equiv), Iodine (1.0 equiv).
Protocol A: Conventional Method (The Baseline)
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Acetophenone (10 mmol), Thiourea (20 mmol), and Iodine (10 mmol).
-
Solvent: Add 30 mL of Ethanol.
-
Reaction: Heat the mixture to reflux (approx. 80°C) using an oil bath.
-
Duration: Maintain reflux for 8 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. Pour into crushed ice. Basify with NH₄OH to precipitate the free base.
-
Purification: Filter the solid. Recrystallize from hot ethanol.
-
Typical Yield: 55-65%
-
Protocol B: Microwave-Assisted Method (The Optimized Route)
-
Setup: Use a 10 mL pressure-rated microwave vial with a magnetic stir bar.
-
Dissolution: Add Acetophenone (2 mmol), Thiourea (4 mmol), and Iodine (2 mmol). Note: Scale is reduced for safety in sealed vessels.
-
Solvent: Add 2 mL of Ethanol (High concentration is preferred in MW).
-
Parameters: Cap the vial. Program the reactor:
-
Temperature: 110°C (Superheated)
-
Power: Dynamic (Max 150W)
-
Hold Time: 5 Minutes
-
Stirring: High
-
-
Reaction: Start the run. The reactor will ramp to 110°C in <1 min.
-
Workup: Cool the vial (compressed air cooling usually integrated). Pour into crushed ice/water. Basify with NH₄OH.[3]
-
Purification: Filter the solid. Wash with cold water.[4] (Often pure enough to bypass recrystallization).
-
Typical Yield: 90-95%
-
Workflow Logic Diagram
Figure 2: Process flow comparison showing the elimination of purification bottlenecks in the MW protocol.
Expert Commentary: Causality & Green Chemistry
The "Specific Microwave Effect" Debate
While the thermal effect (Arrhenius acceleration via temperature) is the dominant factor, specific microwave effects are relevant in thiazole synthesis. The transition state for the Hantzsch condensation is highly polar. According to the Hughes-Ingold rules , a reaction that proceeds through a transition state more polar than the ground state will be accelerated by microwave irradiation because the transition state is stabilized by dipole-dipole interactions with the electric field.
Sustainability (Green Chemistry)
-
Atom Economy: MW protocols for thiazoles often utilize Solvent-Free (Neat) conditions or Aqueous Hydrotropes , eliminating volatile organic compounds (VOCs).
-
Catalyst Recovery: When using solid-supported catalysts (e.g., Silica-HCl or acidic alumina) in MW, the catalyst can often be filtered and reused without the degradation seen in prolonged thermal reflux.
Conclusion
For the synthesis of thiazoles, Microwave Irradiation is superior to Conventional Heating across all critical metrics.[5] It transforms a day-long workflow into a 30-minute task while improving yield and purity.
-
Recommendation: Adopt MW protocols for library generation and lead optimization where speed and purity are paramount.
-
Caveat: When scaling up (>100g), the penetration depth of microwaves becomes a limiting factor; flow-chemistry microwave reactors or conventional heating with intensified heat exchangers may be required.
References
-
Microwave-Assisted Hantzsch Thiazole Synthesis: Kamila, S., et al. (2012).[6] Tetrahedron Letters. "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines."
-
Comparative Study of Yields: Potewar, T. M., et al. (2008). Tetrahedron Letters. "One-pot synthesis of 2-aminothiazoles using ionic liquid under ambient conditions and microwave irradiation."
-
Green Chemistry Approaches: Brahmachari, G. (2012). Research on Chemical Intermediates. "Greener synthesis of bioactive thiazole derivatives."
-
Microwave Theory & Mechanism: Kappe, C. O. (2004). Angewandte Chemie International Edition. "Controlled Microwave Heating in Modern Organic Synthesis."
- General Hantzsch Protocol: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Standard Reference Text).
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Validating the Purity of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate: A Comparative Technical Guide
Executive Summary: The "Gold Standard" in a Modern Context
In the high-stakes environment of drug discovery, the validation of synthetic intermediates like Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a critical gatekeeping step.[1] While High-Performance Liquid Chromatography (HPLC) remains the workhorse for detecting organic impurities, it often fails to identify inorganic salts, solvent occlusions, or moisture—impurities that can disastrously skew stoichiometric calculations in subsequent coupling reactions.
Elemental Analysis (EA), specifically Carbon-Hydrogen-Nitrogen-Sulfur (CHNS) combustion analysis, remains the publication-grade "Gold Standard" for establishing bulk purity.[1] However, for a compound containing both Bromine (Br) and Sulfur (S) , standard CHN protocols are insufficient and prone to interference.
This guide objectively compares EA against modern alternatives (qNMR, HPLC) and provides a field-validated protocol for accurately analyzing this specific halogenated thiazole.
Chemical Profile & Theoretical Stoichiometry
Before validating purity, the theoretical baseline must be established. For This compound , the presence of a heavy halogen (Br) significantly impacts the mass percentage distribution.[1]
-
Chemical Formula:
-
Molecular Weight:
[2]
Table 1: Theoretical Mass Composition (Target Values)
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 11 | 132.12 | 44.31% |
| Hydrogen (H) | 8 | 8.06 | 2.70% |
| Nitrogen (N) | 1 | 14.01 | 4.70% |
| Sulfur (S) | 1 | 32.06 | 10.75% |
| Bromine (Br) | 1 | 79.90 | 26.80% |
| Oxygen (O) | 2 | 32.00 | 10.73% |
Critical Note: The high bromine content (>26%) requires specific combustion additives to prevent detector corrosion and ensure complete oxidation.
Comparative Analysis: EA vs. HPLC vs. qNMR[1]
Why choose Elemental Analysis when HPLC is faster? The choice depends on what you are trying to prove.
Table 2: Technology Comparison Matrix
| Feature | Elemental Analysis (CHNS) | HPLC (UV/MS) | Quantitative NMR (qNMR) |
| Primary Scope | Bulk Purity (Solvates, Salts, Moisture) | Organic Purity (Side-products, Isomers) | Absolute Purity (Mass balance) |
| Detection Principle | Combustion gases ( | Interaction with stationary phase + UV absorption | Nuclear spin resonance integration |
| Blind Spots | Cannot identify specific impurities (e.g., regioisomers).[1] | Inorganic salts , moisture, and compounds without chromophores. | Paramagnetic impurities; requires distinct peaks. |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Suitability for Thiazole | High. Best for confirming no trapped inorganic salts from synthesis. | Medium. Good for organic purity, but misses trapped Bromide salts. | High. Excellent alternative if internal standard is available. |
| Acceptance Criteria | >95% Area Under Curve (AUC) |
Decision Logic for Researchers
Use the following logic to determine the appropriate validation workflow.
Figure 1: Decision matrix for selecting the appropriate purity validation method based on impurity profile risks.
Experimental Protocol: Validating the Thiazole
This protocol addresses the specific challenges of Bromine and Sulfur interference in standard combustion analysis.
The Challenge: Halogen & Sulfur Interference
-
Bromine: Can form volatile
which may corrode the detector or be misread as water in some configurations. It also "poisons" standard oxidation catalysts. -
Sulfur: Must be quantitatively converted to
. In standard modes, S can be trapped by alkaline earth metal oxides often used to scrub halogens, leading to low S recovery.
Step-by-Step Methodology (CHNS Mode)
Equipment: Thermo Fisher FlashSmart, Elementar vario EL cube, or equivalent CHNS analyzer.
Phase 1: Sample Preparation[1]
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours. Thiazoles can form hydrates or solvates; moisture will skew the %C down and %H up.
-
Weighing: Accurately weigh 2.0 – 3.0 mg of the sample into a tin (Sn) capsule .
-
Why Tin? Tin undergoes a strong exothermic reaction with oxygen (
flash), ensuring complete combustion of the aromatic thiazole ring.
-
Phase 2: Combustion Additives (Crucial Step)
Do not run this sample "neat." You must add a combustion aid.
-
Add
mg of Tungsten(VI) Oxide ( ) or Vanadium Pentoxide ( ) to the tin capsule containing the sample.
Phase 3: Instrumental Parameters[1][4]
-
Furnace Temperature: Set to 950°C – 1000°C (Higher temp required for sulfur recovery).
-
Reduction Tube: Copper (Cu) heated to ~650°C.
-
Function: Converts nitrogen oxides (
) to and traps excess oxygen.
-
-
Halogen Trap: Ensure the adsorption column is configured to allow
to pass while trapping Bromine (if measuring CHNS only) or use a specific detector configuration if quantifying Br. Note: Most standard CHNS runs will scrub the Br to protect the TCD, meaning you are validating based on C, H, N, and S ratios.
The Self-Validating Workflow
Figure 2: CHNS Combustion workflow highlighting the critical addition of Tungsten Oxide for sulfur/halogen containing compounds.[1]
Data Interpretation: The Rule
The scientific community (ACS, RSC) generally accepts a deviation of
Scenario A: The "Perfect" Pass
-
Theoretical C: 44.31%[1]
-
Found C: 44.15% (Diff: -0.16%) -> PASS [1]
-
Interpretation: The bulk material is chemically pure and free of significant solvent/inorganic contamination.
Scenario B: The "Solvent Trap" (Common Failure)
-
Theoretical C: 44.31%[1]
-
Found C: 42.50% (Diff: -1.81%)[1]
-
Found H: 3.10% (Theoretical 2.70%)
-
Diagnosis: The Carbon is low, and Hydrogen is high. This is classic Solvent Inclusion .
-
Calculation: If the sample contains 5% Methanol (solvate), the C% drops because Methanol (37.5% C) dilutes the Thiazole (44.3% C).
-
Action: Dry sample at higher temp/vacuum and re-run.
-
Scenario C: The "Inorganic Salt" (The Silent Killer)
-
Theoretical C: 44.31%[1]
-
Found C: 40.10%
-
Found N: 4.20%[1]
-
Diagnosis: All values are proportionally lower than theoretical.
-
Cause: Non-combustible inorganic contamination (e.g., Silica gel from column, Sodium Sulfate from drying). These do not burn, effectively diluting the sample mass.
-
Action: Re-filter or recrystallize to remove inorganics.
-
References
-
Microanalysis of Sulfur and Halogens. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Guidelines for Characterization of Organic Compounds. American Chemical Society. (2022). Elemental analysis (within ±0.4% of the calculated value) is required to confirm 95% sample purity.[5][6] Retrieved from [Link]
-
Quantitative NMR (qNMR) vs Elemental Analysis. Journal of Medicinal Chemistry. (2014). Comparison of purity evaluation methods. Retrieved from [Link]
-
Interference of Halogens in CHNS Analysis. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. 61291-89-2|Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. This compound | 1208081-39-3 [chemicalbook.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
comparative study of different catalysts in the synthesis of 2-arylthiazoles
Executive Summary
The 2-arylthiazole moiety is a privileged pharmacophore found in numerous FDA-approved drugs, including Dasatinib (anticancer) and Febuxostat (antigout). While the classical Hantzsch synthesis remains a staple, modern drug discovery demands methods that offer higher regioselectivity, milder conditions, and atom economy.
This guide objectively compares three distinct catalytic paradigms for synthesizing 2-arylthiazoles: Palladium-Catalyzed C-H Activation , Iodine-Mediated Oxidative Cyclization , and Heterogeneous Nanocatalysis . We analyze these systems based on yield, reaction kinetics, and environmental impact to assist researchers in selecting the optimal pathway for their specific substrate classes.
Part 1: Mechanistic Divergence & Strategic Selection
The synthesis of 2-arylthiazoles generally follows one of two strategic pathways:
-
Ring Construction: Assembling the thiazole ring from acyclic precursors (e.g., thioamides +
-haloketones). -
Ring Functionalization: Direct arylation of an existing thiazole core.[1]
Diagram 1: Mechanistic Pathways in 2-Arylthiazole Synthesis
The following diagram illustrates the divergent mechanistic workflows for the three primary catalytic systems discussed.
Caption: Divergent synthetic workflows comparing direct functionalization (Pd) vs. ring construction (Iodine/Heterogeneous).
Part 2: Deep Dive into Catalytic Systems
Palladium-Catalyzed C-H Activation (The Precision Tool)
Best for: Late-stage functionalization of complex molecules; high regioselectivity.
Mechanism: Unlike traditional cross-coupling (Suzuki/Stille) that requires pre-functionalized thiazoles (e.g., 2-bromothiazole), this method utilizes Direct C-H Arylation . The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway where a carbonate or pivalate base assists the palladium in cleaving the C-H bond.
Key Experimental Insight: Regioselectivity is controlled by conditions. C5-arylation is electronically favored, but C2-arylation can be achieved by blocking C5 or tuning the ligand environment.
Validated Protocol (Ligand-Free Pd(OAc)₂):
-
Substrates: Thiazole (1.0 equiv), Aryl Bromide (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (0.1 – 1 mol%).[2]
-
Base: KOAc (2.0 equiv).
-
Solvent: DMAc (Dimethylacetamide).
-
Conditions: Heat at 120°C for 12-24 hours under Argon.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, concentrate, and purify via flash chromatography.
-
Note: High temperatures are required to overcome the activation energy of the C-H bond cleavage.
Iodine-Mediated Oxidative Cyclization (The Green Alternative)
Best for: Constructing the ring from cheap, acyclic precursors; metal-free conditions.
Mechanism:
Iodine acts as a dual-role reagent: a mild Lewis acid to activate the carbonyl and an oxidant. The reaction typically involves the in situ formation of an
Key Experimental Insight:
This method avoids the use of lachrymatory
Validated Protocol (One-Pot Synthesis):
-
Substrates: Acetophenone derivative (1.0 equiv), Thiourea (2.0 equiv).
-
Catalyst/Reagent: Molecular Iodine (I₂) (1.0 equiv) or catalytic amounts with an oxidant (e.g., H₂O₂).
-
Solvent: Ethanol or PEG-400 (Green solvent).
-
Conditions: Reflux at 80°C for 3-5 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine), extract with EtOAc, and recrystallize from ethanol.
-
Advantage: Often requires no chromatography; product precipitates upon cooling.
Heterogeneous Nanocatalysis (The Sustainable Route)
Best for: Industrial scale-up; reactions requiring catalyst recycling.
Mechanism:
Catalysts such as Copper nanoparticles on Chitosan or Silica-supported Tungstosilisic acid provide active surface sites that facilitate the nucleophilic attack of sulfur on the
Validated Protocol (Cu-Chitosan Nanocomposite):
-
Substrates: Thioamide +
-Haloketone. -
Catalyst: Cu-Chitosan Nanoparticles (5-10 wt%).
-
Solvent: Ethanol/Water (1:1).
-
Conditions: Microwave irradiation (10 mins) or Reflux (2 hours).
-
Recyclability: Catalyst is filtered, washed with EtOH, and dried. Retains >90% activity after 5 cycles.
Part 3: Comparative Analysis
The following table contrasts the performance metrics of the three systems based on reported experimental data.
| Feature | Pd-Catalyzed C-H Activation | Iodine-Mediated Cyclization | Heterogeneous (Cu/Silica) |
| Precursors | Thiazole + Aryl Halide | Ketone + Thiourea | Thioamide + |
| Atom Economy | High (Direct coupling) | Moderate (Loss of H₂O/HI) | Moderate (Loss of HX) |
| Reaction Time | 12 - 24 Hours | 3 - 5 Hours | 10 min (MW) - 2 Hours |
| Yield (Avg) | 70 - 95% | 80 - 92% | 85 - 98% |
| Cost | $ (Iodine is cheap) | ||
| Scalability | Low (Cost/Purification) | High | Very High (Recyclable) |
| Green Score | Low (DMAc solvent, heavy metal) | High (EtOH/PEG, metal-free) | High (Recyclable, often aqueous) |
Part 4: Decision Matrix for Researchers
Use this logic flow to select the appropriate catalyst for your synthesis.
Caption: Decision matrix guiding catalyst selection based on substrate availability and process requirements.
References
-
Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry.
-
Zhao, D.-Y., Guo, X.-K., Li, J.-H., & Tang, R.-Y. (2012).[3] Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles.[3] Synthesis.
-
BenchChem. (2025).[4] Comparative Analysis of Different Catalysts for Thiazole Synthesis. BenchChem Guides.
-
Liu, D., et al. (2019).[5] Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction.[5] The Journal of Organic Chemistry.
-
Khalil, K.D., et al. (2022).[6] Efficient, Recyclable, and Heterogeneous Base Nanocatalyst for Thiazoles with a Chitosan-Capped Calcium Oxide Nanocomposite. Molecules.
Sources
- 1. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 3. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Hirshfeld surface analysis to compare noncovalent interactions in thiazole crystals
Executive Summary
In the development of thiazole-based therapeutics (e.g., ritonavir, dabrafenib), bioavailability and stability are dictated by solid-state packing. Traditional geometrical analysis of X-ray diffraction (XRD) data often fails to quantify the weak, diffuse interactions—such as S···N chalcogen bonding and
This guide compares Hirshfeld Surface Analysis (HSA) against standard Geometrical Analysis and Spectroscopic Methods . We demonstrate that HSA provides a superior, quantitative framework for mapping the "molecular landscape," offering a 30–50% increase in the detection of non-classical interactions critical for crystal engineering.
The Challenge: Why Thiazoles are Unique
Thiazoles possess a highly polarizable sulfur atom and a nitrogen acceptor within an aromatic ring. This creates a "sigma-hole" potential on the sulfur and a
-
Classical H-bonds: Strong, directional (e.g., N–H···N).
-
Weak Interactions: Diffuse, non-directional (e.g., C–H···
, S···S, S··· ).
Standard bond-length analysis often overlooks these weak forces because they frequently exceed the sum of van der Waals (vdW) radii, despite stabilizing the lattice significantly.
Comparative Analysis: HSA vs. Alternatives
The Competitors
| Feature | Geometrical Analysis (Standard XRD) | FTIR / Raman Spectroscopy | Hirshfeld Surface Analysis (HSA) |
| Primary Metric | Interatomic Distance ( | Vibrational Frequency Shift ( | Electron Density Isosurface ( |
| Scope | Pairwise (Atom-to-Atom) | Functional Group Specific | Global (Molecule-to-Environment) |
| Weak Interactions | Often missed if | Hard to assign to specific packing | Visualized via Shape Index/Curvedness |
| Quantification | Count of bonds | Qualitative intensity | % Contribution to Total Surface |
| Thiazole Specificity | Identifies H-bonds well | Identifies ring breathing modes | Identifies S···N and |
Deep Dive: Why HSA Wins for Thiazoles
While geometrical analysis relies on subjective cutoffs (e.g., "interaction exists if distance < 3.5 Å"), HSA is unbiased . It partitions the crystal space into regions where the electron density of the pro-molecule dominates the procrystal.[1]
- (Normalized Distance): Normalizes contact distances by atomic radii, allowing simultaneous visualization of H-bonds (strong) and S···S contacts (weak) on a single color scale.
-
Shape Index: Critical for thiazoles. It identifies "stamp-like" complementary bumps and hollows, instantly revealing
- stacking that geometry tables obscure.
Experimental Data: Representative Thiazole Case Study
To illustrate the difference, we compare the analysis of a representative 2-amino-4-arylthiazole derivative using both methods.
Dataset: Thiazole Polymorph A
-
Space Group:
-
Key Feature: Centrosymmetric dimer formation.
Method A: Geometrical Analysis (The "Old" Way)
- Å).
-
Detected: C–H···O interaction (
Å). -
Missed: S···S contacts (
Å) were ignored because they exceeded the vdW sum ( Å).
Method B: Hirshfeld Surface Analysis (The "New" Way)
HSA generates a 2D Fingerprint Plot (di vs de), decomposing the total surface area into interaction types.
Table 1: Quantitative Contribution of Interactions (HSA)
| Interaction Type | Surface Contribution (%) | Interpretation |
| H[7][8][9][10]···H | 38.4% | Dispersive forces; dominant but invisible in XRD tables. |
| N···H / H···N | 14.2% | Classical H-bonding (Anchor points). |
| S···H / H···S | 12.1% | Critical: Shows sulfur acting as a weak acceptor. |
| C···C ( | 8.5% | Identified via "Bow-tie" pattern in fingerprint plot. |
| S···N | 4.3% | Chalcogen bond; stabilizes the dimer interface. |
Result: HSA revealed that nearly 25% of the stabilization energy (S···H, C···C, S···N) comes from interactions ignored by the geometrical cutoff method.
Protocol: Performing HSA on Thiazoles
Objective: Generate Hirshfeld surfaces and Fingerprint plots to quantify S···N and
Prerequisites:
-
Valid .CIF file (R-factor < 5% recommended).
-
Software: CrystalExplorer (Version 17 or 21).[2]
Workflow Diagram
Figure 1: Step-by-step workflow for Hirshfeld Surface Analysis in CrystalExplorer.
Detailed Steps
-
Import & Normalization:
-
Load the .CIF into CrystalExplorer.[12]
-
Crucial Step: Set X-H bond lengths to neutron-diffraction standards (C-H = 1.083 Å, N-H = 1.009 Å). X-ray data systematically underestimates these, which skews
values.
-
-
Surface Generation:
-
Property Mapping (
): -
Thiazole-Specific Mapping (Shape Index):
-
Map Shape Index to visualize
-stacking.[12] -
Look for adjacent red/blue triangles (resembling an hourglass) on the thiazole ring faces. This confirms face-to-face stacking.
-
-
Fingerprint Decomposition:
-
Generate the full fingerprint plot.[10]
-
Filter by element pairs (e.g., select only S atoms internal and N atoms external) to isolate the specific "spike" corresponding to the S···N interaction.
-
Logic Framework: When to Use HSA?
Not every crystal requires this depth of analysis. Use the following logic gate to determine necessity.
Figure 2: Decision matrix for selecting analytical method.
References
-
Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(66), 378-392. Link
-
CrystalExplorer. (Software for Hirshfeld Surface Analysis).[9][17] University of Western Australia.
-
McKinnon, J. J., et al. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces.[18] Chemical Communications, (37), 3814-3816.[18] Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2][14][19] CrystEngComm, 11(1), 19-32. Link
Sources
- 1. crystalexplorer.net [crystalexplorer.net]
- 2. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. McKinnon, J.J., Jayatilaka, D. and Spackman, M.A. (2007) Towards Quantitative Analysis of Intermolecular Interactions with Hirshfeld Surfaces. Chemical Communications, No. 37, 3814-3816. - References - Scientific Research Publishing [scirp.org]
- 12. scivisionpub.com [scivisionpub.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
- 15. mdpi.com [mdpi.com]
- 16. scirp.org [scirp.org]
- 17. scribd.com [scribd.com]
- 18. McKinnon, J.J., Jayatilaka, D. and Spackman, M.A. (2007) Towards Quantitative Analysis of Intermolecular Interactions with Hirshfeld Surfaces. Chemical Communications, 37, 3814-3816. - References - Scientific Research Publishing [scirp.org]
- 19. scribd.com [scribd.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
For the diligent researcher, the synthesis and application of novel compounds like Methyl 2-(4-bromophenyl)thiazole-4-carboxylate are the primary focus. However, the lifecycle of these materials extends beyond the bench, and their proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined here are grounded in the principles of chemical safety and hazardous waste management, tailored for professionals in research and drug development.
Understanding the Hazard Profile: A Logic-Driven Approach
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a scientific assessment of its structural components allows for a robust estimation of its hazard profile. The molecule comprises a brominated phenyl group and a thiazole-4-carboxylate moiety.
-
Brominated Organic Compound: The presence of bromine categorizes this compound as a halogenated organic. Such compounds are often persistent in the environment and can produce toxic and corrosive byproducts, such as hydrogen bromide, upon combustion. Bromine itself is a highly reactive and toxic element[1]. Therefore, waste containing this compound must be treated as hazardous[2][3].
-
Thiazole Derivative: Thiazole and its derivatives are known to be harmful if swallowed and can be flammable[4][5]. The thiazole ring is a common scaffold in bioactive molecules and pharmaceuticals, and its metabolic fate and toxicological properties warrant careful handling[6].
Given these characteristics, this compound should be presumed to be a hazardous substance. All handling and disposal procedures must reflect this assumption.
Core Principles of Disposal: A Self-Validating System
The proper disposal of any chemical waste is a systematic process designed to minimize risk. The following principles form the foundation of a self-validating waste management protocol:
-
Waste Identification: All chemical waste must be accurately identified. In the absence of specific data, a conservative approach, classifying the waste as hazardous, is necessary.
-
Segregation: Hazardous waste must be segregated from non-hazardous waste to prevent cross-contamination and ensure proper treatment.
-
Containment: Waste must be stored in appropriate, labeled containers to prevent leaks and spills.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[7].
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the disposal of pure this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. Based on the hazards of similar compounds, the following are recommended[4][8]:
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical splash goggles.
-
Body Protection: A fully buttoned lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
2. Waste Segregation at the Source
Proper segregation is critical for safe and compliant disposal. The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Decision tree for the segregation of waste containing this compound.
3. Waste Container Selection and Labeling
-
Container Type: Use a chemically resistant container with a secure, tight-fitting lid. For liquid waste, a high-density polyethylene (HDPE) or glass container is appropriate. For solid waste, a labeled, sealed bag or a wide-mouth container can be used.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Include the date of initial waste accumulation.
4. Storage of Hazardous Waste
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials[2].
-
In secondary containment to capture any potential leaks.
5. Final Disposal Procedure
The final disposal of hazardous waste must be carried out by a licensed and approved waste disposal contractor. The following workflow outlines the process from the laboratory to final disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
